Phorbol 12-tiglate
Description
Properties
Molecular Formula |
C25H34O7 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O7/c1-7-12(2)21(28)32-20-14(4)24(30)16(18-22(5,6)25(18,20)31)9-15(11-26)10-23(29)17(24)8-13(3)19(23)27/h7-9,14,16-18,20,26,29-31H,10-11H2,1-6H3/b12-7+/t14-,16+,17-,18-,20-,23-,24-,25-/m1/s1 |
InChI Key |
GHOKGLQIHWVNOK-AYDRJACZSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Phorbol 12-tiglate?
An In-Depth Technical Guide to the Mechanism of Action of Phorbol 12-tiglate
Introduction
This compound is a member of the tigliane diterpenoid family of natural products, commonly known as phorbol esters. These compounds are powerful biochemical tools and have garnered significant interest in research and drug development due to their ability to potently modulate key cellular signaling pathways. Phorbol esters are renowned for their tumor-promoting activities, but also exhibit a range of other biological effects, including pro-inflammatory responses, cell differentiation, and apoptosis. Recently, related compounds like tigilanol tiglate have been investigated and approved for veterinary use in cancer therapy, highlighting the therapeutic potential of this class of molecules.[1][2] This guide provides a detailed technical overview of the molecular mechanism of action of this compound, focusing on its interaction with primary cellular targets and the subsequent downstream signaling events.
Core Mechanism of Action: Diacylglycerol Analogy and Protein Kinase C Activation
The primary mechanism of action of this compound is centered on its function as a structural and functional analog of the endogenous second messenger, diacylglycerol (DAG).[3][4][5] This mimicry allows it to directly bind to and activate specific intracellular signal-transducing proteins, most notably Protein Kinase C (PKC).
1. Binding to the C1 Domain: The molecular target for phorbol esters is the C1 domain, a conserved cysteine-rich, zinc-finger-like motif found in the regulatory region of several proteins.[6][7] This domain is tandemly repeated (C1a and C1b) in conventional and novel PKC isozymes and serves as the natural binding site for DAG.[4][8] this compound binds to this domain with high affinity, effectively competing with endogenous DAG.[9] The interaction is stabilized by hydrogen bonds between the phorbol backbone and specific residues within the C1 domain.[10]
2. Membrane Translocation and PKC Activation: In its inactive state, PKC resides in the cytosol. The binding of this compound to the C1 domain induces a significant conformational change in the PKC enzyme. This change exposes hydrophobic residues and increases the enzyme's affinity for membrane phospholipids, particularly phosphatidylserine (PS).[3] Consequently, the PKC-phorbol ester complex translocates from the cytosol to the plasma membrane.[8] This membrane recruitment is a critical step for activation, as it positions the kinase in proximity to its substrates. Once at the membrane, the pseudosubstrate sequence, which normally occupies the active site and maintains the enzyme in an inhibited state, is displaced, leading to full activation of the kinase's catalytic activity.[10]
3. PKC-Independent Mechanisms: While PKC is the most well-studied target, it is crucial to recognize that other proteins also possess C1 domains and are therefore potential receptors for phorbol esters. These "non-kinase" phorbol ester receptors include:
-
Munc13: Key proteins in the presynaptic terminal involved in priming synaptic vesicles for exocytosis and neurotransmitter release.[8]
-
Chimaerins: A family of Rac-GTPase activating proteins (Rac-GAPs) that regulate cytoskeletal dynamics.[4]
-
RasGRPs: Guanine nucleotide exchange factors for Ras and Rap small GTPases, which are critical for T-cell activation and other processes.[11]
Activation of these alternative targets can lead to biological effects that are independent of PKC's kinase activity, a critical consideration when interpreting cellular responses to phorbol esters.[4][8]
Downstream Signaling Pathways
Upon activation, PKC phosphorylates a multitude of substrate proteins on serine and threonine residues, initiating a cascade of downstream signaling events. The specific outcomes are highly cell-type and context-dependent. One of the most prominent pathways affected is the Mitogen-Activated Protein Kinase (MAPK) cascade.
Activation of the ERK/MAPK Pathway: Phorbol ester-mediated activation of PKC is a well-established trigger for the Raf-MEK-ERK signaling module.[12][13]
-
PKC to Raf: Activated PKC can directly or indirectly lead to the activation of the Raf kinase (e.g., c-Raf).
-
MEK Phosphorylation: Raf, a MAP kinase kinase kinase (MAP3K), then phosphorylates and activates MEK1/2, a MAP kinase kinase (MAP2K).
-
ERK Phosphorylation: Activated MEK1/2, in turn, phosphorylates the extracellular signal-regulated kinases ERK1/2 (p42/p44 MAPK) on threonine and tyrosine residues.
-
Nuclear Translocation and Gene Expression: Phosphorylated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors (e.g., Sp1, Elk-1), leading to changes in gene expression that can influence cell proliferation, differentiation, or survival.[14]
Other notable downstream effectors include sphingosine kinase (SPK) and pathways regulating angiogenesis and gene expression of factors like KLF6.[12][15]
Quantitative Data
The biological activity of phorbol esters is highly potent, with effects often observed in the nanomolar to micromolar range. Specific binding affinities and effective concentrations can vary depending on the PKC isozyme, cell type, and biological endpoint being measured. The table below summarizes representative quantitative data for phorbol esters, including tiglate-containing derivatives, from various studies.
| Compound Class | Assay Type | Target/System | Measured Activity | Reference |
| Phorbol Esters (general) | IL-2R Expression | EL4/6.1 Thymoma Cells | Optimal PMA Conc: 10 ng/mL | [16] |
| Phorbol Esters (general) | Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | PMA sufficient for induction | [12] |
| 4-deoxy-4β-phorbol-12-tiglate-13-phenylacetate | HIV-1 Latency Reactivation | J-Lat 10.6 T-cells | Effective Conc. Range: 9.1 - 0.091 µM | [17][18] |
| 12-O-tricosanoylphorbol-20-acetate | Anti-HIV Activity | C8166 cells & PBMCs | EC₅₀ Range: 0.106 - 7.987 µM | [19][20] |
| Tigilanol tiglate (EBC-46) | PKC Translocation | Cellular Assay | Robust translocation at 1000 nM | [21] |
Experimental Protocols
Elucidating the mechanism of action of compounds like this compound relies on specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive)
This protocol measures the phosphotransferase activity of PKC by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate.[22][23]
Materials:
-
Purified or partially purified PKC enzyme preparation.
-
This compound solution (in DMSO).
-
PKC substrate peptide (e.g., Ac-MBP(4-14), QKRPSQRSKYL).[23]
-
Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/mL phosphatidylserine.
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol).
-
100 µM ATP solution.
-
75 mM Phosphoric acid (stop solution).
-
P81 phosphocellulose paper.[23]
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a lipid vesicle solution by sonicating phosphatidylserine in assay buffer.
-
Set up reaction tubes on ice. For each reaction, add:
-
25 µL Assay Buffer with lipid vesicles.
-
10 µL PKC enzyme preparation.
-
5 µL this compound at various concentrations (or DMSO for control).
-
5 µL substrate peptide solution.
-
-
Pre-incubate the mixture at 30°C for 5 minutes to allow for PKC activation.
-
Initiate the kinase reaction by adding 5 µL of ATP mix (containing 100 µM cold ATP and [γ-³²P]ATP).
-
Incubate at 30°C for 10-20 minutes. The reaction time should be within the linear range of phosphate incorporation.
-
Terminate the reaction by spotting 40 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Immediately immerse the P81 papers in a beaker of 75 mM phosphoric acid. Wash three times with phosphoric acid for 5 minutes each to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place each paper square into a scintillation vial, add scintillation fluid, and quantify the incorporated ³²P using a scintillation counter.
-
Calculate PKC activity as picomoles of phosphate transferred per minute per milligram of protein.
Protocol 2: Competitive Phorbol Ester Binding Assay
This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled phorbol ester (e.g., [³H]Phorbol 12,13-dibutyrate, [³H]PDBu) for binding to PKC.[6][7][9]
Materials:
-
Cell lysate or purified PKC preparation as the source of the receptor.
-
[³H]PDBu (high specific activity).
-
This compound (unlabeled competitor) at a range of concentrations.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂, 100 µg/mL phosphatidylserine, and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, with 4 mg/mL bovine serum albumin (BSA).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
Procedure:
-
Prepare reaction tubes containing:
-
Binding buffer.
-
A fixed, subsaturating concentration of [³H]PDBu (e.g., 2-5 nM).
-
Varying concentrations of unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
For non-specific binding control, a tube with a high concentration of unlabeled PMA (e.g., 30 µM).
-
-
Add the protein sample (cell lysate or purified PKC) to each tube to start the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Terminate the binding by rapid vacuum filtration through glass fiber filters. This separates the protein-bound radioligand from the unbound.
-
Quickly wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each sample.
-
Plot the percentage of specific [³H]PDBu binding against the log concentration of this compound to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
Conclusion
This compound exerts its biological effects primarily by acting as a potent activator of Protein Kinase C. By mimicking the endogenous lipid second messenger diacylglycerol, it binds to the C1 domain of PKC, inducing its translocation to the cell membrane and subsequent catalytic activation. This activation triggers downstream signaling cascades, most notably the MAPK/ERK pathway, leading to profound changes in gene expression and cellular behavior. Furthermore, the existence of non-kinase phorbol ester receptors adds another layer of complexity to its mechanism of action. A thorough understanding of these molecular interactions, supported by robust biochemical and cellular assays, is essential for leveraging the therapeutic potential of this compound and related compounds in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of interaction of protein kinase C with phorbol esters. Reversibility and nature of membrane association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms by which a phorbol ester and a diacylglycerol analog inhibit hen granulosa cell steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sterically hindered analogues of diacylglycerols. Synthesis, binding to the phorbol ester receptor and metabolism in A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein kinase C activation by phorbol esters: do cysteine-rich regions and pseudosubstrate motifs play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biogenesis of P-TEFb in CD4+ T cells to reverse HIV latency is mediated by protein kinase C (PKC)-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signal transduction of phorbol 12-myristate 13-acetate (PMA)-induced growth inhibition of human monocytic leukemia THP-1 cells is reactive oxygen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of phorbol-12-myristate-13-acetate and dioctanoyl-sn-glycerol in the activation of EL4/6.1 thymoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Collection - Phorbol Esters from the Latex of Euphorbia umbellata: Bioguided Isolation of Highly Potent HIVâ1 Latency Interrupters in Virus Reservoir Cells - Journal of Natural Products - Figshare [figshare.com]
- 19. Anti-HIV Activities and Mechanism of 12-O-Tricosanoylphorbol-20-acetate, a Novel Phorbol Ester from Ostodes katharinae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-HIV Activities and Mechanism of 12-O-Tricosanoylphorbol-20-acetate, a Novel Phorbol Ester from Ostodes katharinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 23. merckmillipore.com [merckmillipore.com]
Phorbol 12-Tiglate as a Protein Kinase C Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phorbol esters are a class of naturally occurring diterpenoids that are potent modulators of various cellular processes, primarily through their interaction with protein kinase C (PKC). Among these, Phorbol 12-tiglate stands out as a subject of interest for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound's role as a PKC activator, detailing its mechanism of action, relevant experimental protocols for its characterization, and the downstream signaling pathways it influences. While specific quantitative binding and activation data for this compound are not extensively available in public literature, this guide presents comparative data for structurally similar and well-studied phorbol esters to provide a comprehensive context for researchers.
Mechanism of Action: Phorbol Esters and PKC Activation
Protein Kinase C (PKC) represents a family of serine/threonine kinases that play crucial roles in signal transduction, governing processes such as cell growth, differentiation, apoptosis, and immune responses. PKC isozymes are broadly classified into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are Ca²⁺-independent but require DAG.
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are independent of both Ca²⁺ and DAG for their activation.
Phorbol esters, including this compound, are structural analogs of DAG. They bind to the C1 domain present in both conventional and novel PKC isozymes, mimicking the action of DAG and potently activating these kinases. This activation involves the translocation of PKC from the cytosol to the plasma membrane, where it can phosphorylate a wide array of substrate proteins, thereby initiating downstream signaling cascades.
The affinity of different phorbol esters for PKC isozymes can vary depending on the ester substituents at the C12 and C13 positions of the phorbol backbone, leading to potentially distinct biological outcomes.
Quantitative Data on Phorbol Ester-PKC Interaction
While specific binding affinity (Kd) and activation constant (EC50) values for this compound are not readily found in the literature, data for other widely studied phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu), offer valuable insights into the expected range of potency.
Table 1: Binding Affinities (Kd) of Phorbol Esters for PKC Isozymes
| Phorbol Ester | PKC Isozyme | Apparent Kd (nM) | Reference |
| PDBu | α | 1.6 | [1] |
| PDBu | β1 | 2.5 | [1] |
| PDBu | β2 | 2.2 | [1] |
| PDBu | γ | 18 | [1] |
| PDBu | δ | 2.9 | [1] |
| PDBu | ε | 1.7 | [1] |
Note: Data for this compound is not available. The table presents data for PDBu as a representative phorbol ester.
Table 2: IC50 Values for Competitive Binding of Phorbol Esters to PKC
| Phorbol Ester | Competing Ligand | PKC Isozyme(s) | IC50 (nM) | Reference |
| PDBu | [³H]PDBu | α, β1, β2, γ, δ, ε | 2 - 70 | [1] |
| PMA | [³H]PDBu | α, β1, β2, γ, δ, ε | 2 - 70 | [1] |
Note: IC50 values represent the concentration of the unlabeled phorbol ester required to inhibit 50% of the binding of the radiolabeled ligand ([³H]PDBu). Data for this compound is not available.
Signaling Pathways and Experimental Workflows
The activation of PKC by this compound initiates a cascade of downstream signaling events. A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch.
A typical experimental workflow to investigate the effects of this compound on PKC activation and downstream signaling is outlined below.
Experimental Protocols
PKC Binding Assay (Competitive Binding)
This protocol is adapted from methods used for other phorbol esters and can be used to determine the binding affinity of this compound.
Materials:
-
Purified recombinant PKC isozymes
-
[³H]-PDBu (radiolabeled phorbol ester)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing phosphatidylserine and CaCl₂)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the purified PKC isozyme, a fixed concentration of [³H]-PDBu, and varying concentrations of unlabeled this compound in the binding buffer.
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of [³H]-PDBu. The Kd can then be calculated using the Cheng-Prusoff equation.
In Vitro PKC Kinase Assay
This assay measures the ability of this compound to activate the catalytic activity of PKC.
Materials:
-
Purified recombinant PKC isozymes
-
This compound
-
PKC substrate (e.g., a specific peptide or histone H1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphocellulose paper or SDS-PAGE and autoradiography equipment
Procedure:
-
Prepare a reaction mixture containing the PKC isozyme, the substrate, and this compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP. This can be done by washing the phosphocellulose paper or by running the samples on an SDS-PAGE gel.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter or by autoradiography and densitometry.
-
Determine the concentration of this compound that produces half-maximal activation (EC50).
PKC Translocation Assay (Cell-Based)
This assay visualizes the activation of PKC in living cells by monitoring its movement from the cytosol to the plasma membrane.
Materials:
-
Cell line of interest (e.g., HeLa, NIH 3T3)
-
Expression vector encoding a fluorescently tagged PKC isozyme (e.g., PKCα-GFP)
-
Transfection reagent
-
This compound
-
Fluorescence microscope
Procedure:
-
Seed the cells on glass-bottom dishes or coverslips.
-
Transfect the cells with the PKC-GFP expression vector.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
Treat the cells with this compound at various concentrations and for different time points.
-
Visualize the subcellular localization of the PKC-GFP fusion protein using a fluorescence microscope.
-
Quantify the translocation by measuring the fluorescence intensity at the plasma membrane versus the cytosol.
Conclusion
This compound, as a member of the phorbol ester family, is a potent activator of conventional and novel PKC isozymes. While direct quantitative data on its interaction with specific PKC isoforms remains to be fully elucidated, the established methodologies and comparative data from related compounds provide a robust framework for its investigation. The experimental protocols detailed in this guide offer a starting point for researchers to characterize the biochemical and cellular effects of this compound, paving the way for a deeper understanding of its biological functions and therapeutic potential. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to conceptualize the complex processes involved in this compound-mediated PKC activation. Further research is warranted to delineate the precise isozyme selectivity and downstream consequences of this compound, which will be crucial for its development as a targeted therapeutic agent.
References
The Anticancer Potential of Phorbol Esters: A Technical Guide to the Biological Activity of Phorbol 12-tiglate and its Analogs in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of Phorbol 12-tiglate in cancer cells is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known anticancer activities of structurally related and well-studied phorbol esters, such as Prostratin (12-deoxyphorbol 13-acetate) and the widely used research tool Phorbol 12-myristate 13-acetate (PMA/TPA). The information presented herein serves as a strong predictive framework for the potential effects of this compound.
Executive Summary
Phorbol esters, a class of naturally occurring diterpenoids, are potent modulators of various cellular processes, primarily through their high affinity for and activation of Protein Kinase C (PKC) isozymes. While some phorbol esters are known tumor promoters, a growing body of evidence reveals that certain non-tumor-promoting analogs exhibit significant anticancer properties. These compounds, including those structurally similar to this compound, have been shown to induce cytotoxicity, cell cycle arrest, and apoptosis in a variety of cancer cell lines. The underlying mechanisms are complex and often cell-type specific but are intrinsically linked to the activation of specific PKC isoforms and the subsequent modulation of downstream signaling pathways. This document synthesizes the available data on the anticancer activities of relevant phorbol esters, providing quantitative data, experimental methodologies, and visual representations of the key signaling cascades involved.
Cytotoxic Activity of Phorbol Ester Analogs in Cancer Cell Lines
The cytotoxic effects of phorbol esters against various cancer cell lines are a cornerstone of their anticancer potential. Prostratin, a close structural analog of this compound, has demonstrated selective cytotoxicity towards cancer cells over non-malignant cells.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Culture Conditions | Reference |
| Prostratin | Breast Cancer Cells | Breast | 7 | High stimulating (sub-minimal IL-17 + high salt) | [1] |
| Prostratin | Breast Cancer Cells | Breast | 35 | Regular basal | [1] |
Note: The increased cytotoxicity of Prostratin under high stimulating conditions suggests a potential for targeted therapy in inflammatory cancer microenvironments. The cytotoxic potential of prostratin was also found to be seven-fold higher in four breast cancer cell lines (MCF-7, MDA-MB-231, BT-20, and AU-565) compared to the non-malignant MCF10A breast epithelial cell line[1].
Induction of Cell Cycle Arrest
Phorbol esters have been consistently shown to interfere with the cell cycle progression of cancer cells, leading to growth inhibition. This is a critical mechanism of their anticancer activity.
| Compound | Cell Line | Cancer Type | Effect | Reference |
| 12-O-tetradecanoylphorbol-13-acetate (TPA) | Demel | Metastatic Melanoma | Transient arrest in G1 and G2 phases | [2] |
| Phorbol Esters | Human B-lymphoma cell lines | B-cell Lymphoma | G1/S block or accumulation in G2/M | [3] |
| Phorbol 12-myristate 13-acetate (PMA) | FRO, ARO, ML-1 | Thyroid Cancer | G1 phase arrest | [4] |
| Prostratin and GRC-2 (a prostratin analog) | A549 | Non-small cell lung cancer | G2/M phase arrest | [5][6] |
These effects are often mediated by the modulation of key cell cycle regulatory proteins. For instance, in thyroid cancer cells, PMA treatment led to an increase in the levels of p21Waf1/Cip1 and p27Kip1, and a decrease in cyclin D3, cdk4, and cdk6 levels[4]. In lung cancer cells, prostratin and its analog induced the expression of p21 and p27, and decreased the levels of cyclin B1 and CDK1[5].
Apoptosis Induction
Beyond halting cell proliferation, certain phorbol esters can actively induce programmed cell death, or apoptosis, in cancer cells. This is a highly desirable characteristic for an anticancer agent.
| Compound | Cell Line | Cancer Type | Key Observations | Reference |
| Phorbol Esters | Androgen-dependent prostate cancer cells | Prostate Cancer | Induction of apoptosis via autocrine secretion of death factors and activation of the extrinsic apoptotic cascade. | [7] |
| Prostratin and GRC-2 | A549 | Non-small cell lung cancer | Induction of both early and late apoptosis. | [5] |
| Phorbol 12-myristate 13-acetate (PMA) | LNCaP | Prostate Cancer | Apoptosis mediated by a PKCδ-dependent autocrine loop involving TNFα and TRAIL. | [8] |
Core Signaling Pathways
The biological activities of this compound and its analogs are predominantly mediated by the activation of Protein Kinase C (PKC) isozymes. Phorbol esters mimic the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isoforms.
PKC-Mediated Signaling in Cancer Cells
Activation of specific PKC isoforms by phorbol esters can trigger divergent downstream signaling cascades, leading to either cell survival or cell death, depending on the cellular context and the specific isoform involved.
Caption: General mechanism of this compound action via PKC.
Prostratin-Induced Apoptosis and Cell Cycle Arrest in Lung Cancer
In non-small cell lung cancer (NSCLC) A549 cells, prostratin and its more potent analog, GRC-2, have been shown to induce apoptosis and G2/M cell cycle arrest through the activation of a specific signaling cascade.
Caption: Prostratin signaling in NSCLC A549 cells.
Prostratin-Mediated Inhibition of Breast Cancer Cell Proliferation
In breast cancer, prostratin has been shown to inhibit cell proliferation and the expression of the chemokine receptor CXCR4 through the downregulation of Salt-Inducible Kinase 3 (SIK3).
References
- 1. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differing patterns of cytotoxicity of the phorbol ester 12-O-tetradecanoylphorbol 13-acetate in various human cell strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phorbol ester-induced apoptosis and senescence in cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early effects of the tumor-promoting phorbol ester 12-O-tetradecanoylphorbol-13-acetate on the cell cycle traverse of asynchronous HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic action of phorbol esters on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12-O-tetradecanoylphorbol-13-acetate induces transient cell cycle arrest in G1 and G2 in metastatic melanoma cells: inhibition of phosphorylation of p34cdc2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phorbol 12-myristate 13-acetate inhibits FRO anaplastic human thyroid cancer cell proliferation by inducing cell cycle arrest in G1/S phase: evidence for an effect mediated by PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
Phorbol 12-tiglate: A Technical Guide to its Discovery, Natural Sources, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phorbol 12-tiglate is a naturally occurring diterpene ester belonging to the tigliane family. First identified through pioneering research on the constituents of Croton tiglium oil, this compound has garnered significant interest within the scientific community due to its potent biological activity, primarily as a modulator of Protein Kinase C (PKC). This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its isolation and characterization. Furthermore, it elucidates the key signaling pathways influenced by this phorbol ester, offering valuable insights for researchers in pharmacology, oncology, and drug development.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the extensive research on the irritant and tumor-promoting constituents of croton oil, derived from the seeds of Croton tiglium. The foundational work in this field was conducted by Professor Erich Hecker and his colleagues at the German Cancer Research Center in the 1960s and 1970s. Their systematic investigation into the chemical principles of Croton tiglium led to the isolation and structural elucidation of a series of phorbol diesters, including this compound and its isomers. While a singular definitive publication marking the first isolation of this compound is not readily apparent, the comprehensive reviews by Hecker and Schmidt, such as their 1974 publication in "Fortschritte der Chemie organischer Naturstoffe," summarized the state of knowledge of numerous phorbol esters, including those with a tiglate moiety. This body of work established the fundamental understanding of the structure-activity relationships of these potent biological compounds.
Natural Sources of this compound
This compound is primarily isolated from plants belonging to the Euphorbiaceae family, which is renowned for its diverse array of bioactive secondary metabolites.
Croton tiglium
The seeds of Croton tiglium, commonly known as purging croton, are the most well-documented source of this compound. The oil extracted from these seeds contains a complex mixture of phorbol esters, with this compound being one of the constituents. The concentration of individual phorbol esters can vary depending on the geographical origin and harvesting conditions of the plant material.
Euphorbia umbellata
The latex of Euphorbia umbellata has also been identified as a source of various phorbol esters, including derivatives containing a tiglate group at the C12 position. While the presence of this compound itself is not explicitly detailed in all studies, the isolation of structurally similar compounds from this species suggests it as a potential, albeit less characterized, natural source.
Quantitative Analysis of Phorbol Esters in Natural Sources
Precise quantitative data for this compound in its natural sources is limited in the available literature. However, data for the closely related and abundant phorbol ester, Phorbol 12-myristate 13-acetate (PMA), provides a valuable reference for the typical concentration range of these compounds in Croton tiglium seeds.
| Plant Source | Compound | Concentration (mg/g of dried seeds) | Analytical Method | Reference |
| Croton tiglium | Phorbol 12-myristate 13-acetate (PMA) | 1.59 | HPLC | [1] |
Experimental Protocols: Isolation and Purification of Phorbol Esters
The following is a synthesized, representative protocol for the isolation and purification of phorbol esters, including this compound, from Croton tiglium seeds. This protocol is based on methodologies described in various peer-reviewed publications.
Extraction
-
Grinding: Dry seeds of Croton tiglium are finely ground to a powder to increase the surface area for solvent extraction.
-
Defatting: The ground seed material is first defatted using a non-polar solvent like n-hexane to remove the bulk of the triglycerides. This is typically done using a Soxhlet apparatus for several hours.
-
Phorbol Ester Extraction: The defatted seed cake is then extracted with a polar solvent such as methanol or acetone. This extraction can be performed at room temperature with stirring for 24-48 hours or under reflux for a shorter duration. The process is repeated multiple times to ensure complete extraction.
-
Solvent Evaporation: The solvent from the combined polar extracts is removed under reduced pressure using a rotary evaporator to yield a crude phorbol ester-rich extract.
Purification
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between an aqueous and an immiscible organic solvent (e.g., ethyl acetate or chloroform) to further separate the phorbol esters from more polar impurities.
-
Column Chromatography: The resulting phorbol ester-enriched fraction is then subjected to a series of column chromatography steps for purification.
-
Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or acetone. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing phorbol esters are often further purified on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on their molecular size.
-
-
High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative or semi-preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile and water.
Characterization
The structure and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for the detailed structural elucidation of the molecule.
Below is a workflow diagram illustrating the general process of isolating this compound.
Signaling Pathways of this compound
Phorbol esters, including this compound, are renowned for their ability to activate Protein Kinase C (PKC) isozymes. They mimic the action of the endogenous second messenger diacylglycerol (DAG), but are more metabolically stable, leading to prolonged activation of PKC. However, the biological effects of phorbol esters are not solely mediated by PKC, and PKC-independent pathways have also been identified.
PKC-Dependent Signaling
This compound binds to the C1 domain of conventional (α, βI, βII, γ) and novel (δ, ε, η, θ) PKC isoforms, causing their translocation to the cell membrane and subsequent activation. Activated PKC then phosphorylates a wide range of downstream substrate proteins, leading to the modulation of various cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.
PKC-Independent Signaling
Emerging evidence suggests that phorbol esters can also exert their effects through PKC-independent mechanisms. These include the direct binding to and activation of other C1 domain-containing proteins, such as:
-
Munc13: A family of proteins involved in synaptic vesicle priming and neurotransmitter release.
-
RasGRP: A guanine nucleotide exchange factor for Ras, a key regulator of cell growth and differentiation.
The following diagram illustrates the dual signaling pathways of this compound.
Conclusion
This compound, a natural product with a rich history of scientific investigation, continues to be a valuable tool for understanding complex cellular signaling pathways. Its potent and diverse biological activities, mediated through both PKC-dependent and -independent mechanisms, underscore its potential as a lead compound in drug discovery and development, particularly in the fields of oncology and immunology. This guide provides a comprehensive foundation for researchers seeking to explore the multifaceted nature of this intriguing phorbol ester.
References
The Role of Phorbol 12-Tiglate in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of Phorbol 12-tiglate and its close structural and functional analog, Tigilanol tiglate (EBC-46), in intracellular signal transduction pathways. Phorbol esters are potent biological molecules that serve as invaluable tools for studying cellular signaling, particularly through their interaction with Protein Kinase C (PKC). This document details the mechanism of action, downstream signaling cascades, and methodologies for studying the effects of these compounds. Due to the limited availability of specific quantitative data for this compound, this guide leverages the extensive research on Tigilanol tiglate to provide a comprehensive overview of its biological activities, which are presumed to be highly similar.
Introduction: Phorbol Esters as Modulators of Signal Transduction
Phorbol esters are a class of naturally occurring diterpenoids found in plants of the Euphorbiaceae and Thymelaeaceae families.[1] They are renowned for their ability to mimic the endogenous signaling molecule diacylglycerol (DAG), a key second messenger in numerous cellular processes.[1] By binding to and activating specific enzymes, most notably Protein Kinase C (PKC), phorbol esters can profoundly influence a wide array of cellular functions, including proliferation, differentiation, apoptosis, and inflammation.[1][2]
This compound, a member of this family, and its close analog Tigilanol tiglate (also known as EBC-46), are of significant interest to the scientific community for their potent biological activities.[3] Tigilanol tiglate, in particular, has been investigated as a novel anti-cancer agent.[4] This guide will focus on the molecular mechanisms by which these compounds exert their effects on signal transduction pathways.
Mechanism of Action: The Central Role of Protein Kinase C (PKC)
The primary molecular target of this compound and related compounds is Protein Kinase C (PKC).[4] PKCs are a family of serine/threonine kinases that play pivotal roles in regulating diverse cellular signaling networks. Phorbol esters bind to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms, mimicking the action of DAG.[3] This binding event recruits the PKC enzyme to the cell membrane, leading to its activation.
Tigilanol tiglate has been shown to activate a specific subset of PKC isoforms, with a preference for PKC-βI, -βII, -α, and -γ.[4] This isoform selectivity may contribute to its unique biological profile compared to other phorbol esters like Phorbol 12-myristate 13-acetate (PMA).[4]
Diagram: Phorbol Ester-Mediated Activation of Protein Kinase C
Caption: this compound mimics DAG, binding to the C1 domain of PKC, leading to its translocation to the cell membrane and subsequent activation.
Downstream Signal Transduction Pathways
The activation of PKC by this compound initiates a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.
MAPK/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth, proliferation, and differentiation. Phorbol ester-activated PKC can lead to the phosphorylation and activation of Raf, which in turn activates MEK (MAPK/ERK kinase), and subsequently ERK (extracellular signal-regulated kinase). Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression.
Diagram: this compound's Influence on the MAPK/ERK Pathway
Caption: this compound activates PKC, which in turn stimulates the Ras-Raf-MEK-ERK signaling cascade, ultimately altering gene expression.
NF-κB Pathway
The NF-κB pathway is a key regulator of the immune and inflammatory responses, as well as cell survival and proliferation. Phorbol ester-activated PKC can lead to the phosphorylation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.
Diagram: Activation of the NF-κB Pathway by this compound
Caption: this compound-induced PKC activation leads to the degradation of IκBα and subsequent nuclear translocation of NF-κB to drive gene transcription.
Quantitative Data
Specific quantitative data for the direct interaction of this compound with PKC isoforms is limited in the public domain. However, research on the closely related compound, Tigilanol tiglate (EBC-46), provides valuable insights into its potency.
| Compound | Assay | Cell Line | EC50 / IC50 | Reference |
| Tigilanol tiglate (EBC-46) | Cell Killing | Various human cancer cell lines (melanoma, SCC, breast, prostate) | 1–20 nM | [4] |
| Tigilanol tiglate (EBC-46) | K562 leukemia cell growth/survival | K562 | ~10 nM (IC50) | [5] |
| Phorbol 12,13-Dibutyrate (PDBu) | [3H]PDBu Binding (Kd) | Recombinant PKC-α | 1.6 nM (+Ca2+) | [6] |
| Phorbol 12,13-Dibutyrate (PDBu) | [3H]PDBu Binding (Kd) | Recombinant PKC-β1 | 2.1 nM (+Ca2+) | [6] |
| Phorbol 12,13-Dibutyrate (PDBu) | [3H]PDBu Binding (Kd) | Recombinant PKC-β2 | 1.8 nM (+Ca2+) | [6] |
| Phorbol 12,13-Dibutyrate (PDBu) | [3H]PDBu Binding (Kd) | Recombinant PKC-γ | 2.8 nM (+Ca2+) | [6] |
| Phorbol 12,13-Dibutyrate (PDBu) | [3H]PDBu Binding (Kd) | Recombinant PKC-δ | 18 nM (+Ca2+) | [6] |
| Phorbol 12,13-Dibutyrate (PDBu) | [3H]PDBu Binding (Kd) | Recombinant PKC-ε | 5.3 nM (+Ca2+) | [6] |
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of phorbol esters on signal transduction pathways. These should be adapted and optimized for specific experimental conditions.
PKC Activity Assay
This assay measures the ability of a compound to activate PKC, which then phosphorylates a specific substrate.
Materials:
-
Purified recombinant PKC isoforms
-
This compound or other phorbol ester
-
PKC substrate (e.g., myelin basic protein or a specific peptide)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKC substrate, and the desired concentration of this compound.
-
Add the purified PKC enzyme to the reaction mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Diagram: PKC Activity Assay Workflow
References
- 1. Phorbol 12-myristate 13-acetate | C36H56O8 | CID 27924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phorbol 12-tigliate 13-decanoate | C35H52O8 | CID 5458501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tigilanol Tiglate | C30H42O10 | CID 92135637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Phorbol 12-Tiglate: A Technical Guide to a Key Phorbol Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phorbol 12-tiglate is a derivative of phorbol, a complex diterpene isolated from plants of the Euphorbiaceae and Thymelaeaceae families.[1] As a member of the phorbol ester family, it is characterized by the tigliane carbon skeleton with a tiglate ester group at the C-12 position. While less studied in its isolated form compared to its more complex diester derivatives, this compound serves as a crucial chemical scaffold and a subject of interest for understanding the structure-activity relationships of phorbol esters. These compounds are renowned for their potent biological activities, primarily mediated through the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[1][2] This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their chemical properties, biological activities, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound is structurally defined by the tetracyclic tigliane core of phorbol, with a tigloyl group esterified at the 12-hydroxyl position. The tigloyl group is the ester derived from tiglic acid, (E)-2-methyl-2-butenoic acid. The specific chemical properties of this compound are largely inferred from its more extensively studied derivatives.
Table 1: Physicochemical Properties of a Representative this compound Derivative
| Property | Value | Source |
| Compound | This compound 13-decanoate | PubChem CID: 5281391 |
| Molecular Formula | C35H52O8 | [3] |
| Molecular Weight | 600.8 g/mol | [3] |
| IUPAC Name | [(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-[(E)-2-methylbut-2-enoyl]oxy-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate | [3] |
| CAS Number | 59086-92-9 | [3] |
Note: Data for this compound as a singular entity is scarce. The data presented is for a well-characterized derivative to provide representative information.
Biological Activity and Mechanism of Action
The primary mechanism of action for phorbol esters, including this compound and its derivatives, is the potent activation of Protein Kinase C (PKC).[1][2] Phorbol esters mimic the endogenous PKC activator, diacylglycerol (DAG), but are more stable and can induce a more sustained activation.[1] This activation is central to a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[2][4]
The biological activities of phorbol esters are highly dependent on their substitution pattern, particularly at the C-12 and C-13 positions.[5] The nature of the ester groups at these positions influences the compound's lipophilicity and its affinity for the C1 domain of PKC isoforms.
Anti-HIV Activity
Several derivatives of this compound have demonstrated significant anti-HIV activity, particularly in the context of reactivating latent HIV-1 reservoirs. This "shock and kill" strategy aims to reactivate dormant proviruses, making them susceptible to antiretroviral therapy and the host immune system.
Table 2: Anti-HIV-1 Latency Reactivation Activity of this compound Derivatives
| Compound | EC50 (µM) | Cell Line | Source |
| 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-isobutyrate | 9.7–0.097 | J-Lat 10.6 | [6][7] |
| 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-phenylacetate | 8.85–0.088 | J-Lat 10.6 | [6][7] |
| 4-deoxy-4β-phorbol-12-tiglate-13-phenylacetate | 9.1–0.091 | J-Lat 10.6 | [6][7] |
Table 3: Anti-HIV-1 Activity of a Synthetic this compound Derivative
| Compound | EC50 (nM) | CC50/EC50 (Selectivity Index) | Target | Source |
| 12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol | 2.9 | 11,117.24 | HIV-1 Replication | [3][8] |
| 12-(trans-4-fluorocinnamoyl)-13-decanoyl phorbol | 7.0 | 4,891.43 | Syncytium Formation | [3][8] |
Signaling Pathways
The activation of PKC by this compound and its derivatives triggers a cascade of downstream signaling events. The primary pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation.[4]
Caption: Phorbol Ester-Mediated PKC Signaling Pathway.
Experimental Protocols
Isolation of this compound Derivatives from Euphorbia umbellata Latex
This protocol is adapted from the methods described for the isolation of 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-isobutyrate and related compounds.[6][7]
1. Extraction:
-
Lyophilize the fresh latex of Euphorbia umbellata.
-
Extract the lyophilized latex with ethanol at room temperature.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
Partition the crude extract between methanol/water and n-hexane to remove non-polar constituents.
-
Subsequently, partition the aqueous methanol phase with dichloromethane. The dichloromethane fraction will contain the phorbol esters.
2. Medium Pressure Liquid Chromatography (MPLC):
-
Subject the dichloromethane fraction to MPLC on a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing phorbol esters.
3. High-Performance Liquid Chromatography (HPLC):
-
Further purify the phorbol ester-containing fractions by semi-preparative HPLC.
-
Use a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the desired this compound derivatives.
4. Structure Elucidation:
-
Characterize the purified compounds using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for the Isolation of this compound Derivatives.
Conclusion
This compound and its derivatives represent a significant class of biologically active molecules with therapeutic potential, particularly in the fields of oncology and virology. Their potent activation of Protein Kinase C and downstream signaling pathways makes them valuable tools for studying cellular regulation and for the development of novel therapeutic strategies. While the specific compound this compound is not as extensively characterized as its more complex analogues, the collective research on 12-O-acylphorbol esters provides a strong foundation for future investigations. Further exploration of the structure-activity relationships within this class of compounds will undoubtedly lead to the design and synthesis of new derivatives with enhanced potency and selectivity for various therapeutic applications.
References
- 1. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-HIV activities of phorbol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural requirements for phorbol esters to enhance noradrenaline and dopamine release from rat brain cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Phorbol Esters from the Latex of Euphorbia umbellata: Bioguided Isolation of Highly Potent HIVâ1 Latency Interrupters in Virus Reservoir Cells - Journal of Natural Products - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
Beyond PKC: An In-depth Technical Guide to the Cellular Targets of Phorbol 12-tiglate
Disclaimer: Research specifically investigating the cellular targets of Phorbol 12-tiglate, beyond Protein Kinase C (PKC), is limited. This guide synthesizes information from studies on structurally related and functionally similar phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA) and Phorbol 12,13-dibutyrate (PDBu), to infer the likely non-PKC interactome of this compound. The principles of phorbol ester-protein interactions are largely conserved across different derivatives, centering on the C1 domain. Therefore, the targets and pathways described herein represent high-probability candidates for regulation by this compound.
Introduction
Phorbol esters, a class of naturally occurring diterpenoids, are renowned for their potent biological activities, most notably as tumor promoters. Their canonical mechanism of action involves the mimicry of the endogenous second messenger diacylglycerol (DAG), leading to the activation of Protein Kinase C (PKC) isozymes.[1][2] However, the scientific community now recognizes that the effects of phorbol esters are not mediated solely through PKC. A growing body of evidence reveals a diverse array of "non-PKC" cellular receptors that possess homologous C1 domains, the conserved zinc-finger motifs responsible for DAG and phorbol ester binding.[3]
The promiscuity of phorbol esters in their protein interactions necessitates a broader perspective when interpreting their cellular effects. This guide provides a detailed overview of the key non-PKC cellular targets of phorbol esters, with a presumptive focus on this compound. We will delve into the molecular mechanisms of these interactions, the resultant signaling cascades, and the experimental methodologies employed to identify these targets. This information is critical for researchers and drug development professionals seeking a comprehensive understanding of phorbol ester biology and for the rational design of novel therapeutics targeting these pathways.
Key Non-PKC Cellular Targets
Several key proteins, harboring C1 domains, have been identified as direct binders and effectors of phorbol esters, independent of PKC. These include proteins involved in neurotransmitter release, small GTPase regulation, and kinase signaling cascades.
Munc13 Family: Regulators of Synaptic Vesicle Priming
The Munc13 proteins (Munc13-1, -2, and -3) are essential components of the presynaptic machinery, playing a critical role in the priming of synaptic vesicles for exocytosis.[4] They contain a C1 domain that binds phorbol esters with high affinity, comparable to that of PKC.[1]
Mechanism of Action: Phorbol ester binding to the Munc13 C1 domain induces a conformational change that enhances the protein's priming activity. This leads to an increase in the number of readily releasable vesicles at the presynaptic terminal, thereby potentiating neurotransmitter release.[4][5] This effect is independent of PKC activity.[4] A point mutation (H567K) in the Munc13-1 C1 domain that abolishes phorbol ester binding also eliminates synaptic potentiation by these compounds.[6]
Signaling Pathway:
Figure 1: this compound and Munc13 Signaling.
Chimaerins: Rac GTPase-Activating Proteins (GAPs)
Chimaerins are a family of Rac GTPase-activating proteins (GAPs) that play crucial roles in regulating cytoskeletal dynamics, cell migration, and axon guidance.[7] They possess a C1 domain that directly binds phorbol esters, leading to their translocation to cellular membranes and modulation of their GAP activity.[8]
Mechanism of Action: Upon binding of a phorbol ester to the C1 domain, chimaerins are recruited to the plasma membrane and Golgi apparatus.[8][9] This translocation facilitates their interaction with their substrate, the small GTPase Rac. The subsequent increase in local chimaerin concentration leads to the inactivation of Rac by promoting the hydrolysis of GTP to GDP.[10] This signaling axis provides a PKC-independent mechanism by which phorbol esters can regulate the actin cytoskeleton.[10]
Signaling Pathway:
Figure 2: this compound and Chimaerin Signaling.
Protein Kinase D (PKD) Family
The Protein Kinase D (PKD) family of serine/threonine kinases are involved in a multitude of cellular processes, including cell proliferation, survival, and membrane trafficking.[11] While PKD isoforms contain a C1 domain that binds phorbol esters, their activation by these compounds is primarily indirect and dependent on PKC.[2][12]
Mechanism of Action: Phorbol esters activate conventional and novel PKC isoforms, which in turn phosphorylate and activate PKD.[13] This hierarchical activation cascade places PKD downstream of PKC in the phorbol ester signaling network. However, the direct binding of phorbol esters to the PKD C1 domain is thought to contribute to its recruitment to the membrane, facilitating its phosphorylation by PKC.
Signaling Pathway:
Figure 3: this compound and PKD Signaling.
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs)
RasGRPs are a family of guanine nucleotide exchange factors (GEFs) for Ras and Rap small GTPases, playing a critical role in T-cell activation and other cellular processes.[14] They possess a C1 domain that confers responsiveness to phorbol esters.[15]
Mechanism of Action: Phorbol ester binding to the C1 domain of RasGRP induces its translocation to the plasma membrane, where its substrate, Ras, is located.[16] This recruitment, coupled with an allosteric activation of its GEF activity, leads to the exchange of GDP for GTP on Ras, resulting in Ras activation and the engagement of downstream signaling pathways, such as the MAPK/ERK cascade.[17] This provides a direct link between diacylglycerol/phorbol ester signaling and the Ras pathway, independent of PKC.[16]
Signaling Pathway:
Figure 4: this compound and RasGRP Signaling.
Quantitative Data on Phorbol Ester Interactions
While specific binding affinities for this compound with non-PKC targets are not available, data from studies using other phorbol esters provide valuable insights into the expected range of these interactions.
| Target Protein | Phorbol Ester Ligand | Binding Affinity (Kd) | Cell/System | Reference |
| Munc13-1 | [³H]PDBu | ~1.5 nM | Rat Brain Synaptosomes | [1] |
| β2-Chimaerin | [³H]PDBu | ~0.6 nM | COS-7 Cells | [7] |
| RasGRP3 | [³H]PDBu | ~3.4 nM | Sf9 Insect Cells | [16] |
| RasGRP1 (C1 domain) | Ingenol-3-angelate | ~0.25 nM | In vitro | [18] |
| PKD3 (C1a domain) | [³H]PDBu | High Affinity | In vitro | [19] |
Note: The binding affinities are influenced by the lipid composition of the assay system, highlighting the importance of the membrane environment for these interactions.
Experimental Protocols for Identifying Phorbol Ester Targets
The identification of cellular targets of small molecules like phorbol esters is crucial for understanding their mechanism of action. Several powerful techniques are employed for this purpose.
Affinity Chromatography Coupled with Mass Spectrometry
This method involves the immobilization of a phorbol ester analog onto a solid support to create an affinity matrix.
Methodology:
-
Probe Synthesis: A phorbol ester analog containing a reactive group for immobilization (e.g., a carboxyl or amino group) is synthesized.
-
Immobilization: The analog is covalently coupled to a solid support, such as agarose or sepharose beads.
-
Cell Lysate Preparation: Cells or tissues of interest are lysed to release cellular proteins.
-
Affinity Pull-down: The cell lysate is incubated with the phorbol ester-coupled beads. Proteins that bind to the immobilized ligand are captured.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads, often by competition with a high concentration of the free phorbol ester or by denaturation.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and/or digested into peptides for analysis by mass spectrometry (e.g., LC-MS/MS) to identify the interacting proteins.
Figure 5: Affinity Chromatography Workflow.
Photo-affinity Labeling
This technique utilizes a phorbol ester analog derivatized with a photo-reactive group.[20]
Methodology:
-
Probe Design: A phorbol ester analog is synthesized with a photo-reactive moiety (e.g., a diazirine or benzophenone) and often a reporter tag (e.g., biotin or a clickable alkyne).[21][22]
-
Cellular Incubation: The photo-affinity probe is incubated with intact cells or cell lysates, allowing it to bind to its target proteins.
-
UV Irradiation: The sample is exposed to UV light of a specific wavelength, which activates the photo-reactive group, leading to the formation of a highly reactive intermediate that covalently crosslinks the probe to its binding partner.[21]
-
Lysis and Enrichment (if tagged): The cells are lysed, and if the probe contains a reporter tag like biotin, the crosslinked proteins can be enriched using streptavidin-coated beads.
-
Analysis: The labeled proteins are then identified by mass spectrometry.[23]
Figure 6: Photo-affinity Labeling Workflow.
Conclusion
The biological effects of this compound and other phorbol esters extend far beyond their well-established role as PKC activators. The existence of a diverse family of C1 domain-containing proteins, including Munc13s, chimaerins, and RasGRPs, underscores the complexity of phorbol ester signaling. While direct experimental data for this compound remains scarce, the conserved nature of the C1 domain allows for informed predictions of its non-PKC targets based on studies of related compounds. A thorough understanding of this expanded interactome is essential for accurately interpreting experimental results and for the development of novel therapeutic strategies that selectively target these important signaling pathways. Future research employing modern chemical proteomics approaches will be invaluable in definitively mapping the complete cellular target landscape of this compound and other bioactive phorbol esters.
References
- 1. Munc13-1 is a presynaptic phorbol ester receptor that enhances neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PKD in intestinal epithelial cells: rapid activation by phorbol esters, LPA, and angiotensin through PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining the human targets of phorbol ester and diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Munc13-1 C1 Domain Activation Lowers the Energy Barrier for Synaptic Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Phorbol esters and related analogs regulate the subcellular localization of beta 2-chimaerin, a non-protein kinase C phorbol ester receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chimaerins, novel non-protein kinase C phorbol ester receptors, associate with Tmp21-I (p23): evidence for a novel anchoring mechanism involving the chimaerin C1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the Rac-GAP (Rac-GTPase-activating protein) activity of beta2-chimaerin, a 'non-protein kinase C' phorbol ester receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 12-Deoxyphorbol Esters Induce Growth Arrest and Apoptosis in Human Lung Cancer A549 Cells Via Activation of PKC-δ/PKD/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. researchgate.net [researchgate.net]
- 14. RasGRP links T-cell receptor signaling to Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of RasGRP via a Phorbol Ester-Responsive C1 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phorbol esters modulate the Ras exchange factor RasGRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A proapoptotic signaling pathway involving RasGRP, Erk, and Bim in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RasGRPs Are Targets of the Anti-Cancer Agent Ingenol-3-Angelate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Individual C1 domains of PKD3 in phorbol ester-induced plasma membrane translocation of PKD3 in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Photoaffinity labeling of PKC isozymes by phorbol ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 22. Photoaffinity Compounds - Enamine [enamine.net]
- 23. Quantitative chemical proteomics in small-scale culture of phorbol ester stimulated basal breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phorbol 12-tiglate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phorbol 12-tiglate is a naturally occurring phorbol ester, a class of compounds known for their potent biological activities, primarily as activators of Protein Kinase C (PKC).[1] Similar to its well-studied analog, Phorbol 12-myristate 13-acetate (PMA), this compound serves as a valuable tool in cell biology research to investigate a wide range of cellular processes. By mimicking the action of the endogenous second messenger diacylglycerol (DAG), it can trigger signaling cascades that influence cell differentiation, proliferation, apoptosis, and immune responses.[2][3][4] These application notes provide a comprehensive guide to utilizing this compound in cell culture experiments, with a focus on its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action: Protein Kinase C Activation
This compound exerts its biological effects by binding to and activating Protein Kinase C (PKC) isozymes. PKC represents a family of serine/threonine kinases that play crucial roles in various signal transduction pathways.
The activation of PKC by this compound initiates a cascade of downstream signaling events. This includes the activation of mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of gene expression and cellular fate. The specific outcome of PKC activation is highly dependent on the cell type, the specific PKC isoforms expressed, and the cellular context.
Key Applications in Cell Culture
This compound can be employed in a variety of in vitro cell culture applications, including:
-
Induction of Cellular Differentiation: A primary application of phorbol esters is to induce differentiation in various cell lines, particularly those of hematopoietic origin. For example, they can induce monocytic differentiation in myeloid leukemia cell lines such as HL-60, U937, and THP-1.[2][5]
-
Modulation of Cell Proliferation and Apoptosis: Depending on the cell type and concentration, this compound can either stimulate or inhibit cell proliferation. In some cancer cell lines, it can induce cell cycle arrest and apoptosis.
-
T-cell Activation: In combination with a calcium ionophore (e.g., ionomycin), this compound can be used to activate T-lymphocytes, leading to cytokine production and proliferation.
-
HIV Latency Reactivation: Phorbol esters, including derivatives of this compound, have been shown to be potent agents for reactivating latent HIV-1 in infected cells, providing a valuable tool for "shock and kill" therapeutic strategies.[6][7]
Quantitative Data Summary
The following tables summarize typical concentration ranges and incubation times for phorbol esters in various cell culture applications. Note that the optimal conditions for this compound may vary and should be determined empirically for each specific cell line and experimental setup. The data presented here is largely based on studies using the closely related compound Phorbol 12-myristate 13-acetate (PMA) due to the limited availability of specific data for this compound.
Table 1: Recommended Concentration Ranges for Phorbol Esters in Cell Culture
| Application | Cell Line Example | Typical Concentration Range (PMA) | Reference(s) |
| Induction of Differentiation | HL-60, U937, THP-1 | 5 - 100 ng/mL (8 - 160 nM) | [2][5] |
| MOLT-3 (T-lymphoblasts) | 1 - 10 ng/mL (1.6 - 16 nM) | [8] | |
| T-cell Activation (with Ionomycin) | Jurkat, Primary T-cells | 10 - 50 ng/mL (16 - 80 nM) | |
| HIV Latency Reactivation | J-Lat (T-cell lymphoblasts) | 0.088 - 9.7 µM (for deoxythis compound derivatives) | [6][7] |
| Inhibition of Cell Growth | Various cancer cell lines | 0.1 - 100 ng/mL | [9] |
Table 2: Typical Incubation Times for Phorbol Ester Treatment
| Application | Typical Incubation Time | Reference(s) |
| Induction of Differentiation | 24 - 96 hours | [8] |
| T-cell Activation | 4 - 72 hours | |
| Short-term Signaling Studies | 5 minutes - 4 hours | |
| HIV Latency Reactivation | 24 hours | [6] |
Experimental Protocols
Note: The following protocols are provided as a general guideline and are primarily based on the use of PMA. Optimization for this compound is highly recommended.
Protocol 1: Induction of Monocytic Differentiation in THP-1 Cells
This protocol describes the induction of differentiation of the human monocytic leukemia cell line THP-1 into macrophage-like cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
THP-1 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate with complete RPMI-1640 medium.
-
Treatment: Prepare a working solution of this compound in complete medium. A starting concentration range of 10-100 ng/mL is recommended for initial optimization. Add the this compound solution to the cells. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.
-
Assessment of Differentiation: Differentiated cells will become adherent to the plastic surface and exhibit morphological changes (e.g., larger size, irregular shape). Differentiation can be further confirmed by assessing the expression of cell surface markers such as CD11b and CD14 using flow cytometry.
Protocol 2: T-Cell Activation
This protocol outlines the co-stimulation of Jurkat T-cells using this compound and a calcium ionophore.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Ionomycin stock solution (e.g., 1 mM in DMSO)
-
Jurkat cells
-
Complete RPMI-1640 medium
-
24-well tissue culture plates
-
Assay kit for cytokine measurement (e.g., IL-2 ELISA)
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Stimulation: Add this compound to a final concentration of 25-50 ng/mL and Ionomycin to a final concentration of 0.5-1 µM. Include appropriate controls (untreated, this compound alone, Ionomycin alone).
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
Assessment of Activation: T-cell activation can be assessed by measuring the secretion of cytokines such as IL-2 into the culture supernatant using an ELISA kit, or by analyzing the expression of activation markers like CD69 and CD25 via flow cytometry.
Safety and Handling
Phorbol esters, including this compound, are potent biologically active molecules and should be handled with care. They are considered hazardous substances.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling this compound.
-
Handling: Prepare stock solutions and dilutions in a chemical fume hood. Avoid inhalation of dust or aerosols.
-
Storage: Store this compound stock solutions at -20°C, protected from light.
-
Disposal: Dispose of all waste materials contaminated with this compound according to your institution's hazardous waste disposal procedures.
Disclaimer: The information provided in these application notes is for research purposes only. The optimal conditions for using this compound will depend on the specific cell line and experimental objectives and should be determined by the end-user. It is crucial to consult relevant literature and perform dose-response and time-course experiments to establish the most effective and non-toxic working concentrations.
References
- 1. A Comparison Between Phorbol 12 Myristate 13 Acetate and Phorbol 12, 13 Dibutyrate in Human Melanocyte Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in the state of differentiation of THP-1 cells induced by phorbol ester and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phorbol-12-myristate-13-acetate is a potent enhancer of B cells with a granzyme B+ regulatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Differentiation of human myeloid leukemic cells by phorbol esters: correlation with tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phorbol Esters from the Latex of Euphorbia umbellata: Bioguided Isolation of Highly Potent HIV-1 Latency Interrupters in Virus Reservoir Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phorbol esters induce differentiation in human malignant T lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differing patterns of cytotoxicity of the phorbol ester 12-O-tetradecanoylphorbol 13-acetate in various human cell strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Phorbol 12-tigliate 13-decanoate | C35H52O8 | CID 5458501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1Source | this compound 13-Decanoate [1source.com]
Application Notes and Protocols for T-Cell Activation Using Phorbol 12-tiglate
For researchers, scientists, and drug development professionals, this document provides a detailed experimental protocol and application notes for the use of Phorbol 12-tiglate in T-cell activation. As a member of the phorbol ester family, this compound is expected to activate T-cells by mimicking the endogenous second messenger diacylglycerol (DAG), leading to the activation of Protein Kinase C (PKC). This initiates a signaling cascade culminating in T-cell proliferation and cytokine production.
While specific protocols for this compound are not widely published, the following guidelines are based on established protocols for structurally similar and functionally related phorbol esters, such as Phorbol 12-myristate 13-acetate (PMA) and Phorbol-12,13-dibutyrate (PDBu). It is crucial to note that these are starting recommendations, and optimization of concentrations and incubation times for your specific cell type and experimental setup is highly recommended.
Data Presentation
Table 1: Recommended Reagent Concentrations for T-Cell Activation
This table provides a starting point for the concentrations of this compound and a common co-stimulant, Ionomycin. These ranges are derived from protocols using other phorbol esters.
| Reagent | Stock Concentration | Recommended Final Concentration | Notes |
| This compound | 1 mg/mL in DMSO | 1 - 50 ng/mL | Titration is essential to determine the optimal concentration for maximal activation and minimal toxicity. |
| Ionomycin | 1 mM in DMSO | 200 - 500 ng/mL | Used to increase intracellular calcium, synergizing with PKC activation for robust T-cell stimulation.[1] |
Table 2: Typical Incubation Times for T-Cell Activation Assays
The duration of stimulation will depend on the specific downstream application.
| Assay | Recommended Incubation Time | Notes |
| Activation Marker Expression (e.g., CD69, CD25) | 4 - 24 hours | Early activation markers like CD69 can be detected within a few hours. |
| Intracellular Cytokine Staining (e.g., IFN-γ, IL-2) | 4 - 6 hours | A protein transport inhibitor (e.g., Brefeldin A or Monensin) should be added for the last few hours of culture to allow cytokine accumulation within the cell.[2] |
| Cytokine Secretion (e.g., ELISA) | 24 - 72 hours | Supernatants can be collected at various time points to measure secreted cytokines. |
| T-Cell Proliferation (e.g., CFSE, Thymidine incorporation) | 48 - 96 hours | Longer incubation times are required to observe cell division. |
Signaling Pathway
Phorbol esters like this compound bypass the T-cell receptor (TCR) signaling cascade to directly activate Protein Kinase C (PKC). This activation, in synergy with an increase in intracellular calcium concentration (facilitated by a calcium ionophore like Ionomycin), leads to the activation of downstream transcription factors such as NF-κB and AP-1. These transcription factors then translocate to the nucleus to initiate the transcription of genes involved in T-cell activation, including cytokines (e.g., IL-2) and cell surface receptors (e.g., the high-affinity IL-2 receptor, CD25).
Experimental Protocol: T-Cell Activation with this compound
This protocol outlines a general procedure for the activation of primary T-cells.
Materials
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
This compound (stock solution in DMSO)
-
Ionomycin (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom culture plates
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25)
-
(Optional) Brefeldin A or Monensin for intracellular cytokine staining
-
(Optional) CFSE for proliferation assays
Experimental Workflow
Procedure
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Alternatively, purify T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Cell Seeding:
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well flat-bottom plate.
-
-
Stimulation:
-
Prepare a 2X working solution of this compound and Ionomycin in complete RPMI-1640 medium. It is highly recommended to perform a dose-response curve to determine the optimal concentrations. A suggested starting range is 2-100 ng/mL for this compound and 400-1000 ng/mL for Ionomycin in the 2X solution.
-
Include the following controls:
-
Unstimulated cells (medium only)
-
Cells with this compound only
-
Cells with Ionomycin only
-
Positive control (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads)
-
-
Add 100 µL of the 2X stimulation solution to the appropriate wells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂. The incubation time will vary depending on the downstream analysis (see Table 2).
-
-
Analysis of T-Cell Activation:
-
Flow Cytometry for Activation Markers:
-
After incubation, harvest the cells and wash with PBS containing 2% FBS.
-
Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25).
-
Acquire data on a flow cytometer and analyze the percentage of activated T-cells.
-
-
Intracellular Cytokine Staining:
-
For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture.
-
Harvest the cells and stain for surface markers as described above.
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α).
-
Acquire data on a flow cytometer.
-
-
ELISA for Secreted Cytokines:
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of secreted cytokines in the supernatant using a commercially available ELISA kit.
-
-
Proliferation Assay (CFSE):
-
Prior to stimulation, label the T-cells with CFSE according to the manufacturer's protocol.
-
After 3-5 days of incubation, harvest the cells and stain for surface markers.
-
Analyze CFSE dilution by flow cytometry. Each peak of decreasing fluorescence intensity represents a round of cell division.
-
-
Conclusion
This document provides a foundational protocol for utilizing this compound to activate T-cells. Given the variability in cellular responses, it is imperative to empirically determine the optimal experimental conditions, including reagent concentrations and incubation times, for each specific application and cell type. The provided signaling pathway and experimental workflow diagrams offer a conceptual framework to guide the experimental design and interpretation of results.
References
Preparing a Stock Solution of Phorbol 12-tiglate for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the safe and effective preparation of a stock solution of Phorbol 12-tiglate for use in various research applications. This compound is a potent activator of Protein Kinase C (PKC) and is widely used in cell biology and cancer research to study signal transduction pathways and induce cellular differentiation.[1] Due to its hazardous nature, strict adherence to safety protocols is imperative.
Application Notes
This compound, a naturally occurring diterpene ester, is a powerful modulator of intracellular signaling cascades. Its primary mechanism of action involves the direct activation of Protein Kinase C (PKC) isoforms, mimicking the function of the endogenous second messenger diacylglycerol (DAG). This activation triggers a wide range of cellular responses, including proliferation, differentiation, and apoptosis, making it an invaluable tool for studying these fundamental processes. In cancer research, phorbol esters like this compound are utilized to investigate tumor promotion and to develop novel therapeutic strategies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 446.53 g/mol |
| Chemical Formula | C₂₅H₃₄O₆ |
| CAS Number | 28152-96-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, and methanol. Insoluble in water. |
| Storage Temperature | -20°C, protect from light. |
Experimental Protocols
Safety Precautions
This compound is a hazardous substance and should be handled with extreme caution. It is classified as fatal if swallowed or in contact with skin and is a suspected carcinogen.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Sterile, filtered pipette tips
-
Vortex mixer
Protocol for Preparing a 10 mM Stock Solution
-
Acclimatize: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound using a precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.447 mg of this compound.
-
Dissolving: Add the weighed this compound to a sterile, amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 0.447 mg, add 100 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C, protected from light.
Protocol for Preparing Working Solutions
Working solutions should be prepared fresh from the stock solution for each experiment.
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube.
-
Use: Use the freshly prepared working solution immediately in your experiment. Do not store diluted working solutions.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for stock solution preparation.
Caption: From stock solution to experimental use.
References
Revolutionizing ERK Signaling Research: Unveiling Downstream Pathways with Phorbol 12-tiglate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK) pathway is a cornerstone of cell signaling, governing a multitude of cellular processes including proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention. Phorbol esters, such as Phorbol 12-tiglate, are powerful tools for dissecting this pathway. These compounds act as potent activators of Protein Kinase C (PKC), a key upstream regulator of the ERK cascade. By activating PKC, this compound triggers a signaling cascade that leads to the phosphorylation and activation of ERK, providing a robust model for studying downstream signaling events and for screening potential therapeutic agents that target this pathway.
This document provides detailed application notes and experimental protocols for utilizing this compound and its close analog, Tigilanol tiglate, to investigate downstream ERK signaling.
Mechanism of Action: Phorbol Esters and ERK Activation
Phorbol esters mimic the function of diacylglycerol (DAG), a native activator of PKC. Upon binding to the C1 domain of conventional and novel PKC isoforms, these compounds induce a conformational change that activates the kinase. Activated PKC then phosphorylates a variety of downstream targets, including Raf kinase. This initiates the canonical MAP kinase cascade: Raf phosphorylates and activates MEK, which in turn phosphorylates and activates ERK (MAPK).[1] Activated ERK can then translocate to the nucleus to regulate gene expression or phosphorylate cytoplasmic targets, leading to a wide range of cellular responses.
Figure 1: this compound induced ERK signaling pathway.
Data Presentation
The following table summarizes quantitative data on the effect of Tigilanol tiglate (a close structural and functional analog of this compound) on ERK phosphorylation in the human melanoma cell line MM649. Cells were treated with varying concentrations of Tigilanol tiglate for one hour. The data is presented as the ratio of phosphorylated ERK (p-ERK) to total ERK, as determined by AlphaLISA assay.[2]
| Compound | Concentration (nM) | p-ERK / Total ERK Ratio (Normalized Mean Fluorescence Intensity) |
| Vehicle (Control) | - | ~1.0 |
| Tigilanol tiglate | 5 | ~2.5 |
| Tigilanol tiglate | 50 | ~4.0 |
| Tigilanol tiglate | 500 | ~4.5 |
Note: The values are estimations based on the graphical representation in the cited literature and are intended for illustrative purposes.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for use with this compound.
Protocol 1: In-Cell Western Assay for ERK Phosphorylation
This protocol provides a high-throughput method for quantifying ERK phosphorylation in response to phorbol ester stimulation.
Figure 2: Experimental workflow for In-Cell Western Assay.
Materials:
-
96-well cell culture plates
-
This compound (or Tigilanol tiglate)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk or commercial blocking buffer)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2
-
Fluorescently labeled secondary antibodies: Goat anti-rabbit IgG (e.g., Alexa Fluor 680) and Goat anti-mouse IgG (e.g., Alexa Fluor 790)
-
Fluorescent plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Serum Starvation (Optional): To reduce basal levels of ERK phosphorylation, serum-starve the cells for 4-24 hours prior to treatment.
-
Phorbol Ester Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add the this compound dilutions. For a time-course experiment, add the compound for varying durations. Include vehicle-treated wells as a negative control.
-
Fixation: After treatment, remove the medium and wash the cells once with PBS. Add fixing solution and incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Add permeabilization buffer and incubate for 20 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Add blocking buffer and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer. Remove the blocking buffer and add the primary antibody solution to the wells. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with wash buffer (PBS with 0.1% Tween-20). Dilute the fluorescently labeled secondary antibodies in blocking buffer. Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
-
Image Acquisition: Wash the cells five times with wash buffer. Acquire images using a two-channel fluorescent plate reader.
-
Data Analysis: Quantify the fluorescence intensity for both channels in each well. Normalize the phospho-ERK signal to the total ERK signal to account for variations in cell number.
Protocol 2: Western Blotting for Analysis of ERK Pathway Proteins
This protocol details the traditional method for analyzing the phosphorylation status of ERK and other pathway components.
Materials:
-
6-well cell culture plates
-
This compound (or Tigilanol tiglate)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Rabbit anti-phospho-MEK1/2, Rabbit anti-total MEK1/2
-
HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound as described in Protocol 1.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the total protein band.
Protocol 3: Kinase Activity Assay
This protocol can be used to measure the enzymatic activity of immunoprecipitated ERK.
Materials:
-
Cell lysates (prepared as in Protocol 2)
-
Anti-ERK1/2 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Myelin basic protein (MBP) as a substrate
-
[γ-³²P]ATP
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Immunoprecipitation: Incubate cell lysates with an anti-ERK1/2 antibody, followed by precipitation with Protein A/G agarose beads.
-
Kinase Reaction: Resuspend the immunoprecipitated ERK in kinase assay buffer containing MBP and [γ-³²P]ATP. Incubate at 30°C for 30 minutes.
-
Analysis: Stop the reaction by adding Laemmli buffer. Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Analyze the incorporation of ³²P into MBP using a phosphorimager.
Conclusion
This compound and its analogs are invaluable tools for activating the PKC-ERK signaling axis, enabling detailed investigation of its downstream effects. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate role of the ERK pathway in cellular function and disease, and to facilitate the discovery of novel therapeutic inhibitors.
References
Application Notes and Protocols: Phorbol 12-tiglate Co-stimulation with Phytohemagglutinin (PHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-lymphocyte activation is a critical process in the adaptive immune response and a key area of study in immunology, oncology, and the development of immunomodulatory drugs. In vitro, polyclonal activation of T-cells is a fundamental technique to study their function, proliferation, and cytokine production. Co-stimulation with a phorbol ester, such as Phorbol 12-tiglate, and a lectin mitogen, like Phytohemagglutinin (PHA), provides a robust method to bypass the need for antigen-presenting cells (APCs) and directly activate T-lymphocytes.
This compound, a diterpene ester, acts as a potent activator of Protein Kinase C (PKC). PHA, a lectin isolated from the red kidney bean (Phaseolus vulgaris), cross-links glycoproteins on the T-cell surface, including the T-cell receptor (TCR) complex, initiating the primary signaling cascade for activation. The synergistic action of these two agents leads to a powerful and sustained T-cell response, making this combination a valuable tool for various research applications.
These application notes provide a comprehensive overview of the principles, protocols, and expected outcomes for the co-stimulation of T-lymphocytes using this compound and PHA.
Principle of Co-stimulation
T-cell activation is a complex process that typically requires two signals. Signal 1 is delivered through the T-cell receptor (TCR) upon recognition of a specific antigen presented by an MHC molecule. Signal 2 is a co-stimulatory signal provided by molecules on the surface of antigen-presenting cells.
The co-stimulation with PHA and this compound mimics this two-signal model:
-
Phytohemagglutinin (PHA) provides a signal analogous to the first signal by clustering TCRs, which initiates downstream signaling events, including the activation of phospholipase C (PLC).
-
This compound provides a strong co-stimulatory signal by directly activating Protein Kinase C (PKC), a key downstream effector in the T-cell activation pathway. This bypasses the need for diacylglycerol (DAG) production, which is the natural activator of PKC.
The simultaneous activation of these pathways leads to the activation of transcription factors such as NF-κB, NFAT, and AP-1, which in turn drive the expression of genes essential for T-cell proliferation, differentiation, and effector functions, including the production of cytokines like Interleukin-2 (IL-2).
Applications
-
Polyclonal T-cell expansion: For use in adoptive cell therapy research and other applications requiring large numbers of activated T-cells.
-
Immunogenicity studies: To assess the general immunocompetence of T-cells from different donor populations or under various experimental conditions.
-
Drug screening: To evaluate the immunomodulatory effects of novel compounds on T-cell activation, proliferation, and cytokine production.
-
Signaling pathway analysis: To investigate the molecular mechanisms of T-cell activation and the role of specific signaling molecules.
-
Reactivation of latent viruses: Phorbol esters are known to be potent inducers of latent viral expression, such as HIV, in T-cells.
Data Presentation
Note: Due to the limited availability of specific quantitative data for this compound, the following tables include data from studies using the structurally and functionally similar phorbol ester, Phorbol 12-myristate 13-acetate (PMA). Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific application.
Table 1: Recommended Concentration Ranges for T-Cell Co-stimulation
| Reagent | Cell Type | Concentration Range | Reference |
| Phytohemagglutinin (PHA) | Human PBMCs, Jurkat cells | 1 - 10 µg/mL | [1] |
| Phorbol 12-myristate 13-acetate (PMA) | Human PBMCs, Jurkat cells | 10 - 50 ng/mL | [2] |
| This compound | (Not specified) | Dose-response recommended |
Table 2: Example of IL-2 Production in Jurkat T-cells after 24-hour Co-stimulation
| Stimulation Condition | IL-2 Concentration (pg/10^6 cells) | Reference |
| No stimulation (Control) | < 50 | [1] |
| PHA (1 µg/mL) | < 3,000 | [1] |
| PMA (50 ng/mL) + PHA (1 µg/mL) | > 200,000 | [1] |
Table 3: T-Cell Proliferation in Response to Mitogens
| Mitogen | Typical Response | Assay Method |
| PHA | Strong proliferation | [3H]-thymidine incorporation, CFSE dilution |
| Phorbol Ester (e.g., PMA) | Weak to moderate proliferation | [3H]-thymidine incorporation, CFSE dilution |
| PHA + Phorbol Ester | Synergistic and robust proliferation | [3H]-thymidine incorporation, CFSE dilution |
Experimental Protocols
Protocol 1: T-Lymphocyte Proliferation Assay using [3H]-Thymidine Incorporation
Objective: To measure the proliferation of T-lymphocytes in response to co-stimulation with this compound and PHA.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
This compound (stock solution in DMSO).
-
Phytohemagglutinin (PHA) (stock solution in sterile PBS or water).
-
[3H]-Thymidine (1 µCi/well).
-
96-well flat-bottom cell culture plates.
-
Cell harvester and scintillation counter.
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and adjust the cell density to 1 x 10^6 cells/mL.
-
Plate Seeding: Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.
-
Stimulation:
-
Prepare working solutions of this compound and PHA in complete RPMI-1640 medium at 2X the final desired concentration.
-
Add 100 µL of the appropriate stimulant to each well. Include the following controls:
-
Unstimulated control (medium only).
-
PHA alone.
-
This compound alone.
-
This compound + PHA.
-
-
It is recommended to perform a dose-response curve for this compound to determine the optimal concentration.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
[3H]-Thymidine Pulse: 18-24 hours before harvesting, add 1 µCi of [3H]-Thymidine to each well.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).
Protocol 2: Cytokine Production Assay (ELISA)
Objective: To quantify the production of a specific cytokine (e.g., IL-2) by T-lymphocytes following co-stimulation.
Materials:
-
Activated T-cell culture supernatants (from Protocol 1, before adding [3H]-Thymidine).
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human IL-2 ELISA kit).
-
ELISA plate reader.
Procedure:
-
Prepare Culture Supernatants:
-
Follow steps 1-4 of Protocol 1.
-
At the end of the incubation period (e.g., 24, 48, or 72 hours), centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet. Supernatants can be stored at -20°C or -80°C for later analysis.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and culture supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve. Results are typically expressed in pg/mL or ng/mL.
Mandatory Visualization
Caption: Signaling pathways activated by PHA and this compound co-stimulation.
Caption: General workflow for T-cell proliferation and cytokine production assays.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low T-cell proliferation/cytokine production | Suboptimal concentration of this compound or PHA. | Perform a dose-response titration for both reagents. |
| Poor cell viability. | Ensure proper PBMC isolation and handling. Check cell viability before and during the experiment. | |
| Contamination of cell culture. | Use sterile techniques and check for signs of contamination. | |
| High background in unstimulated controls | Spontaneous activation of T-cells. | Ensure cells are not stressed during isolation and handling. Use freshly isolated PBMCs. |
| Contamination with other mitogens. | Use high-purity reagents and sterile media. | |
| High variability between replicates | Inconsistent cell numbers per well. | Ensure accurate cell counting and proper mixing of cell suspension before plating. |
| Pipetting errors. | Use calibrated pipettes and be careful when adding reagents to the wells. |
Conclusion
The co-stimulation of T-lymphocytes with this compound and Phytohemagglutinin is a powerful and reliable method for inducing polyclonal T-cell activation, proliferation, and cytokine production in vitro. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this technique in their studies. Due to the potency of phorbol esters, it is crucial to perform careful dose-response experiments to determine the optimal concentration of this compound for each specific experimental system to achieve robust and reproducible results.
References
Application Notes and Protocols for In Vitro Measurement of Protein Kinase C (PKC) Activation by Phorbol 12-tiglate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of a wide array of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. The dysregulation of PKC activity is implicated in numerous diseases, most notably cancer. Phorbol esters, such as Phorbol 12-tiglate and its close structural analog Tigilanol tiglate, are potent activators of conventional and novel PKC isoforms. They mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC and inducing a conformational change that leads to its activation.
These application notes provide a detailed framework for an in vitro assay to quantify the activation of PKC by this compound. The described protocols are adaptable for screening potential PKC activators or inhibitors and for characterizing the potency and efficacy of novel compounds. This document outlines the principles of a fluorescence polarization-based assay, provides detailed experimental protocols, and presents a format for data analysis and visualization.
Principle of the Assay
The in vitro PKC activation assay detailed here is based on the principle of fluorescence polarization (FP). This method measures the phosphorylation of a fluorescently labeled peptide substrate by activated PKC. The assay is homogeneous, requiring no wash steps, making it highly suitable for high-throughput screening.[1]
The assay proceeds in two main steps:
-
Kinase Reaction: Recombinant PKC is incubated with the test compound (this compound), a fluorescently labeled peptide substrate, and ATP. If the test compound activates PKC, the enzyme will transfer the terminal phosphate from ATP to the peptide substrate.
-
Detection: A phosphospecific antibody that binds to the phosphorylated substrate is added to the reaction. The binding of the large antibody to the small, fluorescently labeled phosphorylated peptide results in a significant increase in the polarization of the emitted light when excited with plane-polarized light. This change in fluorescence polarization is directly proportional to the amount of phosphorylated substrate and, therefore, to the activity of PKC.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the in vitro PKC activation assay.
Table 1: Comparative Potency of Phorbol Esters in PKC Activation
| Compound | EC50 (nM) for PKCα Activation | EC50 (nM) for PKCβI Activation | EC50 (nM) for PKCδ Activation |
| This compound | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Tigilanol tiglate | ~10-100 | ~10-100 | ~100-1000 |
| Phorbol 12-myristate 13-acetate (PMA) | ~1-10 | ~1-10 | ~10-100 |
| Phorbol 12,13-dibutyrate (PDBu) | ~1-10 | ~1-10 | ~10-100 |
Note: EC50 values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations, lipid composition). The values for Tigilanol tiglate, PMA, and PDBu are representative ranges based on available literature. It is recommended to determine these values under your specific experimental conditions.
Table 2: PKC Isoform Binding Affinities of Phorbol Esters
| Compound | Kd (nM) for PKCα | Kd (nM) for PKCβI | Kd (nM) for PKCδ |
| This compound | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Phorbol 12,13-dibutyrate (PDBu) | 1.6 - 50 | 1.6 - 120 | 1.6 - 18 |
Note: Kd values are determined through binding assays, often using radiolabeled phorbol esters. The provided values for PDBu indicate the range of reported affinities for different PKC isoforms.[2][3]
Experimental Protocols
Materials and Reagents
-
Recombinant human PKC isoforms (e.g., PKCα, PKCβI, PKCδ)
-
This compound
-
Positive control activators (e.g., PMA, PDBu)
-
PKC substrate peptide, fluorescently labeled (e.g., with FITC or a red-shifted dye)
-
Anti-phosphoserine/threonine antibody
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1 mM CaCl₂, 1 mM DTT)
-
ATP solution
-
EDTA solution (for stopping the reaction)
-
Assay plates (e.g., black, low-volume 384-well plates)
-
Fluorescence polarization plate reader
Experimental Workflow Diagram
Caption: A streamlined workflow for the in vitro PKC activation assay.
Detailed Protocol: Fluorescence Polarization-Based PKC Activation Assay
-
Reagent Preparation:
-
Prepare a 10X stock of the kinase reaction buffer.
-
Prepare a stock solution of this compound and other phorbol esters in DMSO.
-
Prepare a stock solution of the fluorescently labeled PKC substrate peptide in an appropriate buffer (e.g., water or kinase reaction buffer without DTT for storage).
-
Prepare a stock solution of ATP in water, pH 7.0.
-
Prepare a stock solution of EDTA in water, pH 8.0.
-
On the day of the experiment, prepare working solutions of all reagents by diluting the stock solutions in the kinase reaction buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add 5 µL of the PKC enzyme solution.
-
Add 5 µL of the this compound solution at various concentrations (to generate a dose-response curve). Include wells with a positive control (e.g., PMA) and a negative control (vehicle, e.g., DMSO).
-
Add 5 µL of the fluorescently labeled substrate peptide solution.
-
Mix gently and incubate for 10 minutes at room temperature to allow for PKC activation.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution. The final reaction volume is 20 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the activity of the PKC isoform and the substrate concentration.
-
Stop the kinase reaction by adding 5 µL of the EDTA solution.
-
Add 5 µL of the anti-phosphoserine/threonine antibody solution.
-
Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The fluorescence polarization (mP) values are plotted against the logarithm of the this compound concentration.
-
The resulting sigmoidal dose-response curve is fitted to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal PKC activation.
-
Signaling Pathway Diagram
Phorbol esters like this compound activate PKC by mimicking the endogenous ligand diacylglycerol (DAG). This activation is a key event in a complex signaling cascade.
Caption: this compound activates PKC by binding to its C1 domain.
Conclusion
The in vitro fluorescence polarization-based assay provides a robust and high-throughput method for quantifying the activation of PKC by this compound. This protocol can be readily adapted for various research and drug discovery applications, including the screening of compound libraries for novel PKC modulators and the characterization of their potency and isoform selectivity. The provided templates for data presentation and visualization tools offer a comprehensive framework for reporting and interpreting the experimental results. Careful optimization of assay conditions is recommended to ensure the generation of reliable and reproducible data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase C isoenzymes display differential affinity for phorbol esters. Analysis of phorbol ester receptors in B cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phorbol 12-Tiglate in Hematopoietic Differentiation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phorbol esters, a class of naturally occurring diterpenoids, are potent activators of Protein Kinase C (PKC) and have been extensively utilized as chemical tools to induce differentiation in various hematopoietic cell lines. While Phorbol 12-myristate 13-acetate (PMA or TPA) is the most commonly studied phorbol ester, other derivatives, including Phorbol 12-tiglate, are also effective in driving hematopoietic precursor cells towards specific lineages. This document provides detailed application notes and protocols for the use of phorbol esters, with a focus on this compound and its analogues, in established hematopoietic differentiation models. These models are invaluable for studying the molecular mechanisms of hematopoiesis, screening for novel therapeutic agents, and understanding leukemogenesis.
The primary mechanism of action for phorbol esters involves their structural similarity to diacylglycerol (DAG), an endogenous activator of PKC. By binding to the C1 domain of conventional and novel PKC isoforms, phorbol esters trigger the activation of downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2 and p38 MAPK.[1][2] This activation culminates in a switch from proliferation to differentiation, leading to characteristic morphological and functional changes in the cells.
Key Hematopoietic Cell Line Models
Several human leukemia cell lines serve as robust models for studying hematopoietic differentiation in response to phorbol esters. These cell lines are arrested at specific stages of hematopoiesis and can be induced to differentiate along distinct lineages.
-
K562 (Chronic Myelogenous Leukemia): This cell line is considered a proerythroblastic line but possesses multipotent hematopoietic potential. Treatment with phorbol esters induces a shift from an erythroid to a megakaryocytic phenotype.[3][4][5]
-
U937 (Histiocytic Lymphoma) and THP-1 (Acute Monocytic Leukemia): These cell lines are of myelomonocytic origin and are widely used to study monocyte/macrophage differentiation.[6][7][8]
-
HL-60 (Promyelocytic Leukemia): This cell line can be differentiated into various myeloid lineages, including granulocytes and macrophages. Phorbol esters typically induce differentiation towards a macrophage-like phenotype.[9]
-
TF-1 (Erythroleukemia): These cells are dependent on growth factors for proliferation and can be induced to differentiate into the megakaryocytic lineage, a process that is enhanced by co-treatment with thrombopoietin (Tpo).[10][11]
Data Presentation: Phorbol Ester-Induced Hematopoietic Differentiation
The following tables summarize the quantitative data from various studies on the use of phorbol esters to induce differentiation in hematopoietic cell lines.
| Cell Line | Phorbol Ester | Concentration | Incubation Time | Key Differentiation Markers & Effects |
| K562 | TPA (PMA) | 160 nM | 48 hours | Increased megakaryocytic markers (GP IIb/IIIa, CD41); Decreased erythroid markers (glycophorin A); Increased platelet peroxidase activity.[4][5][12] |
| U937 | TPA (PMA) | 10-100 nM | 24-72 hours | Increased adherence; Morphological changes indicative of macrophage differentiation; Upregulation of CD11b, CD11c, and other monocyte/macrophage markers.[7] |
| THP-1 | TPA (PMA) | 5-100 ng/mL | 48-72 hours | Differentiation to macrophages; Increased expression of CD14.[13] |
| HL-60 | TPA (PMA) | 1-10 nM | 4 days | Inhibition of proliferation; Induction of adherence and macrophage-like morphology.[9] |
| TF-1 | PDB | Not specified | Not specified | Induction of megakaryocytic differentiation, enhanced by thrombopoietin (Tpo); Upregulation of Tpo receptor (c-mpl).[10][11] |
| MOLT-3 | TPA (PMA) | 1.6-16 nM | 4 days | Induction of a suppressor T-cell phenotype (E-rosette positive); Reduction in DNA synthesis.[14] |
Signaling Pathways
The induction of hematopoietic differentiation by phorbol esters is primarily mediated by the activation of Protein Kinase C (PKC) and subsequent downstream signaling cascades.
References
- 1. Megakaryocytic differentiation in human chronic myelogenous leukemia K562 cells induced by ionizing radiation in combination with phorbol 12-myristate 13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phorbol ester induction of differentiation and apoptosis in the K562 cell line is accompanied by marked decreases in the stability of globin mRNAs and decreases in the steady state level of mRNAs encoding for ribosomal proteins L35, L31, L27, and L21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Megakaryoblastic differentiation of proerythroblastic K562 cell-line cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induced differentiation of K562 leukemia cells: a model for studies of gene expression in early megakaryoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypes and phorbol ester-induced differentiation of human histiocytic lymphoma cell lines (U-937 and SU-DHL-1) and Reed-Sternberg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phorbol ester-induced differentiation of U937 cells enhances attachment to fibronectin and distinctly modulates the alpha 5 beta 1 and alpha 4 beta 1 fibronectin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HL-60 cell differentiation induced by phorbol- and 12-deoxyphorbol-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terminal megakaryocytic differentiation of TF-1 cells is induced by phorbol esters and thrombopoietin and is blocked by expression of PML/RARalpha fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. K562 cells induced to differentiate by phorbol ester tumor promotors resist NK lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phorbol esters induce differentiation in human malignant T lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phorbol 12-tiglate Concentration to Minimize Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Phorbol 12-tiglate effectively while mitigating its cytotoxic effects. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other phorbol esters?
A1: Phorbol esters, including this compound, are potent biological molecules that primarily exert their effects by mimicking the endogenous signaling molecule diacylglycerol (DAG). This allows them to bind to and activate Protein Kinase C (PKC) isozymes, which are key regulators of numerous cellular processes. This activation triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Nuclear Factor-kappa B (NF-κB) pathways, influencing cell proliferation, differentiation, and apoptosis.
Q2: How does the concentration of this compound influence its biological effects?
A2: The concentration of this compound is a critical determinant of its biological outcome, which can range from therapeutic effects like latency reactivation in HIV-1 to significant cytotoxicity. At lower concentrations, it may selectively activate specific signaling pathways leading to desired outcomes, such as cell differentiation. However, as the concentration increases, it can lead to widespread and sustained activation of PKC, resulting in cellular stress, growth arrest, and eventually, cell death. The optimal concentration is highly cell-type dependent.
Q3: What are the typical signs of cytotoxicity in cell cultures treated with this compound?
A3: Signs of cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding up, detachment from the culture surface), inhibition of cell proliferation, and the induction of apoptosis or necrosis. These effects can be quantified using various cell-based assays.
Q4: Is it possible to achieve a therapeutic effect with this compound without causing significant cytotoxicity?
A4: Yes, it is possible to find a therapeutic window where the desired biological activity is maximized and cytotoxicity is minimized. This requires careful dose-response experiments for each specific cell line and experimental endpoint. The goal is to identify the lowest effective concentration that elicits the desired response without causing unacceptable levels of cell death.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: The cell line being used is highly sensitive to phorbol esters. Different cell lines exhibit varying sensitivities.[1][2]
-
Solution: Perform a broad-range dose-response experiment (e.g., from picomolar to micromolar concentrations) to determine the IC50 value for your specific cell line. Start with concentrations significantly lower than what is reported in the literature for other cell types.
-
-
Possible Cause: The this compound stock solution was not prepared or stored correctly, leading to degradation products that may be more toxic.
-
Solution: Prepare fresh stock solutions in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
-
-
Possible Cause: The solvent (e.g., DMSO) concentration is too high in the final culture medium.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below a non-toxic threshold (typically <0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Variability in cell density at the time of treatment.
-
Solution: Standardize the cell seeding density and ensure cells are in the logarithmic growth phase when treated.
-
-
Possible Cause: Instability of this compound in the culture medium over long incubation periods.
-
Solution: For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. The stability of compounds in culture media can be a concern.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of contamination. Use proper aseptic techniques.
-
Issue 3: No observable biological effect at concentrations reported in the literature.
-
Possible Cause: The cell line is resistant to phorbol esters.
-
Solution: Verify the expression and functionality of PKC isozymes in your cell line. Some cell lines may have low levels of the specific PKC isoforms that mediate the desired effect.
-
-
Possible Cause: The this compound has degraded.
-
Solution: Use a fresh, properly stored stock solution. If possible, verify the activity of the compound on a sensitive, positive control cell line.
-
-
Possible Cause: The experimental endpoint is being measured at an inappropriate time point.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Phorbol Esters in Various Human Cell Lines
While comprehensive data for this compound is limited, the following table provides IC50 values for the closely related phorbol ester, Phorbol 12-myristate 13-acetate (PMA), to illustrate the range of cytotoxic responses across different cell types. Researchers should use this data as a guide and determine the specific IC50 for this compound in their experimental system.
| Cell Line | Cell Type | Phorbol Ester | IC50 Concentration | Exposure Time | Reference |
| Aspc-1 | Pancreatic Cancer | PMA | <1 ng/mL (<1.6 nM) | 24 hours | [3] |
| Various | Pancreatic Cancer | PMA | Undetectable survival at ≥16 nM | 24 hours | [3] |
| Normal Human Fibroblasts | Normal Fibroblast | TPA (PMA) | Biphasic, max cytotoxicity at 1.0 ng/mL | Not Specified | [1][2] |
| Eight Human Tumor Lines | Various Cancers | TPA (PMA) | Varied (some with increasing cytotoxicity >0.1 ng/mL) | Not Specified | [1][2] |
Note: TPA (12-O-tetradecanoylphorbol-13-acetate) is another name for PMA. The data highlights the high degree of variability in cellular responses to phorbol esters.
Experimental Protocols
1. MTT Assay for Cell Viability and Cytotoxicity
This protocol provides a method to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Serum-free cell culture medium
-
LDH assay kit (commercially available)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Replace the medium with serum-free medium containing serial dilutions of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired time.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release control.
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differing patterns of cytotoxicity of the phorbol ester 12-O-tetradecanoylphorbol 13-acetate in various human cell strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic action of phorbol esters on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phorbol 12-tiglate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phorbol 12-tiglate and related phorbol esters.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a diterpene ester derived from the plant family Euphorbiaceae. Its primary mechanism of action is the activation of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[1] By mimicking the function of diacylglycerol (DAG), a natural activator of most PKC isoforms, this compound can induce a range of cellular responses.
2. How should I prepare and store this compound stock solutions?
Phorbol esters can be unstable, particularly in solid form and when exposed to light. For optimal stability, it is recommended to prepare stock solutions in high-quality, anhydrous solvents such as DMSO, ethanol, or ethyl acetate. These stock solutions should be stored in the dark at -20°C.[2]
3. What are the typical working concentrations for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on studies with related phorbol esters, a wide range of concentrations has been reported to be effective. For instance, derivatives of this compound have been shown to reactivate HIV-1 latency in the range of 0.088 to 9.7 µM.[3][4] For differentiation of THP-1 monocytes, a related phorbol ester, Phorbol 12-myristate 13-acetate (PMA), is commonly used at concentrations between 5 ng/mL and 100 ng/mL. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
4. Which downstream signaling pathways are activated by this compound?
Upon activation of PKC, this compound can trigger a cascade of downstream signaling events. Key pathways include the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[5] Additionally, activation of PKC can lead to the activation of transcription factors such as NF-κB and AP-1, which regulate the expression of a wide range of genes involved in inflammation, cell proliferation, and differentiation.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak cellular response | Compound degradation: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from a new vial of the compound. Ensure storage at -20°C and protection from light. |
| Suboptimal concentration: The concentration used may be too low for the specific cell type or assay. | Perform a dose-response experiment to determine the optimal concentration. | |
| Cell line insensitivity: The cell line may not express the specific PKC isoforms that are activated by this compound. | Verify the expression of PKC isoforms in your cell line. Consider using a different cell line with known sensitivity to phorbol esters. | |
| High cell toxicity or unexpected cell death | High concentration: The concentration of this compound may be too high, leading to cytotoxic effects. | Reduce the concentration and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold. |
| Off-target effects: Phorbol esters can have off-target effects that may lead to toxicity in certain cell types. | Review the literature for known off-target effects in your cell line. Consider using a more specific PKC activator if available. | |
| Biphasic dose-response: Some cell lines exhibit a biphasic response to phorbol esters, with toxicity observed at intermediate concentrations. | Perform a detailed dose-response curve to identify the optimal non-toxic concentration range. | |
| Inconsistent results between experiments | Batch-to-batch variability: There may be variations in the purity or activity of different batches of this compound. | Purchase the compound from a reputable supplier and, if possible, obtain a certificate of analysis for each batch. Test each new batch to ensure consistency. |
| Variability in cell culture conditions: Differences in cell passage number, confluency, or media components can affect the cellular response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. | |
| Unexpected changes in cell proliferation | Cell cycle arrest: Phorbol esters can induce cell cycle arrest at different phases (G1/S or G2/M) in a cell-type-dependent manner.[2] | Perform cell cycle analysis (e.g., by flow cytometry) to determine if this compound is affecting cell cycle progression in your model. |
| Induction of differentiation: In some cell types, phorbol esters induce terminal differentiation, which is often associated with a halt in proliferation. | Assess markers of differentiation in your cells following treatment. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound Derivatives and Related Phorbol Esters in Various Assays
| Compound | Assay | Cell Line/System | Effective Concentration | Reference |
| 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-isobutyrate | HIV-1 Latency Reactivation | J-Lat 10.6 T-cell lymphoblasts | 0.097 - 9.7 µM | [3][4] |
| 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-phenylacetate | HIV-1 Latency Reactivation | J-Lat 10.6 T-cell lymphoblasts | 0.088 - 8.85 µM | [3][4] |
| 4-deoxy-4β-phorbol-12-tiglate-13-phenylacetate | HIV-1 Latency Reactivation | J-Lat 10.6 T-cell lymphoblasts | 0.091 - 9.1 µM | [3][4] |
| Phorbol 12-myristate 13-acetate (PMA) | THP-1 Monocyte Differentiation | THP-1 cells | 5 - 100 ng/mL | |
| Phorbol 12-myristate 13-acetate (PMA) | Superoxide Release | Polymorphonuclear leukocytes (PMNs) | 15 - 30 nM | |
| GRC-2 (a 12-deoxyphorbol ester derivative) | Inhibition of Cell Viability | A549 human non-small cell lung cancer cells | 300 nM (maximal inhibition of 49.2%) | [5] |
| Prostratin (12-deoxyphorbol 13-acetate) | Inhibition of Cell Viability | A549 human non-small cell lung cancer cells | 3 µM (maximal inhibition of 47.8%) | [5] |
Experimental Protocols
Protocol 1: General Protocol for Cell Treatment with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound. It is essential to optimize the conditions for your specific cell type and experimental goals.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Cell culture plates or flasks
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. For example, for a 10 mM stock, dissolve 0.5 mg of this compound (MW ~500 g/mol ) in 100 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Cell Seeding:
-
Adherent cells: Seed the cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%) before treatment.
-
Suspension cells: Seed the cells at the desired density in a culture flask or plate.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. It is recommended to perform a serial dilution to prepare a range of concentrations for a dose-response experiment.
-
Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Adherent cells: Carefully remove the old medium from the wells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Suspension cells: Add the appropriate volume of the this compound working solution directly to the cell suspension.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 15 minutes for short-term signaling studies, or 24-72 hours for differentiation or proliferation assays) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analysis, such as Western blotting for protein phosphorylation, RT-qPCR for gene expression, or flow cytometry for cell cycle analysis.
-
Protocol 2: Protein Kinase C (PKC) Activation Assay using an In-Cell Western™ Assay (adapted from a PMA protocol)
This protocol describes a method to quantify the activation of downstream targets of PKC, such as ERK, in response to this compound stimulation.[5]
Materials:
-
Cells of interest (e.g., Jurkat, K-562, or THP-1)
-
This compound stock solution (in DMSO)
-
Serum-free cell culture medium
-
96-well microplate
-
Formaldehyde (3.7%)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Intercept® Blocking Buffer)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK and mouse anti-total-ERK)
-
Secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse)
-
Phosphate-buffered saline (PBS)
-
Imaging system capable of detecting fluorescence in the 700 and 800 nm channels (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension in serum-free medium.
-
In a 96-well plate, add 2 µL of DMSO (vehicle control) or serial dilutions of this compound to triplicate wells.
-
Add 200 µL of the cell suspension (~200,000 cells) to each well.
-
Incubate at 37°C for 15 minutes to allow for stimulation.
-
-
Cell Fixation and Permeabilization:
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and add 150 µL of 3.7% formaldehyde in PBS to each well.
-
Incubate for 20 minutes at room temperature to fix the cells.
-
Wash the cells with PBS.
-
Add 150 µL of permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Blocking:
-
Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
-
-
Primary Antibody Incubation:
-
Remove the blocking buffer and add 50 µL of the primary antibody solution (containing both anti-phospho-ERK and anti-total-ERK antibodies diluted in blocking buffer) to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Secondary Antibody Incubation:
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Add 50 µL of the secondary antibody solution (containing both fluorescently labeled secondary antibodies diluted in blocking buffer) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Scan the plate using an imaging system.
-
Quantify the fluorescence intensity in both channels. The ratio of the phospho-ERK signal to the total-ERK signal will indicate the level of ERK activation.
-
Visualizations
References
- 1. wigweb.cshl.edu [wigweb.cshl.edu]
- 2. Regulation of protein kinase C isoform proteins in phorbol ester-stimulated Jurkat T lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phorbol Esters from the Latex of Euphorbia umbellata: Bioguided Isolation of Highly Potent HIV-1 Latency Interrupters in Virus Reservoir Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of protein kinase C by phorbol esters in human macrophages reduces the metabolism of modified LDL by down-regulation of scavenger receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the PKC-isotypes alpha, beta 1, gamma, delta and epsilon by phorbol esters of different biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel roles of specific isoforms of protein kinase C in activation of the c-fos serum response element - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Phorbol 12-tiglate in cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phorbol 12-tiglate and other phorbol esters. The information provided is intended to help identify and mitigate potential off-target effects in cell-based assays.
Troubleshooting Guides
Unexpected Cellular Phenotypes
Researchers may observe cellular effects that are not readily attributable to the canonical Protein Kinase C (PKC) activation pathway. This guide provides insights into potential off-target effects and suggests experimental approaches to dissect the observed phenotypes.
Table 1: Troubleshooting Unexpected Phenotypes
| Observed Phenotype | Potential On-Target Cause (PKC-mediated) | Potential Off-Target Cause | Recommended Troubleshooting Actions |
| Cell death at low nanomolar concentrations | Activation-induced cell death in sensitive cell lines; prolonged PKC activation leading to apoptosis. | Cytotoxicity due to binding to other C1 domain-containing proteins, leading to disruption of essential cellular processes. Different phorbol esters can exhibit varying cytotoxic profiles in different human cell lines.[1][2] | 1. Perform a dose-response curve and compare with a well-characterized phorbol ester like PMA. 2. Use a pan-PKC inhibitor (e.g., Gö 6983) to determine if the cytotoxicity is PKC-dependent. 3. Assess markers of apoptosis and necrosis to understand the mechanism of cell death. |
| Changes in cellular morphology independent of differentiation | PKC-mediated cytoskeletal rearrangements. | Binding to non-kinase phorbol ester receptors like chimaerins, which are Rac-GAPs involved in cytoskeletal dynamics.[3][4] | 1. Stain for key cytoskeletal components (e.g., F-actin, microtubules) to visualize changes. 2. Investigate the activation state of small GTPases like Rac and Rho. 3. Use siRNA to knockdown potential off-target proteins (e.g., chimaerins) and observe for rescue of the phenotype. |
| Modulation of gene expression inconsistent with known PKC targets | Indirect effects downstream of PKC activation. | Direct or indirect activation of other signaling pathways through off-target binding. For example, some cellular responses to phorbol esters can be mediated by the Ras-Raf-MEK-ERK pathway, independent of PKC.[5] | 1. Perform RNA sequencing or qPCR array to identify affected pathways. 2. Use specific inhibitors for other potential pathways (e.g., MEK inhibitors) to see if the gene expression changes are reversed. 3. Consult literature for known non-canonical phorbol ester signaling. |
| Lack of response in a cell line known to express PKC | Downregulation of specific PKC isoforms required for the response; mutations in the PKC signaling pathway. | The cell line may not express the specific off-target protein responsible for the expected phenotype. Different phorbol esters can have varying affinities for different C1 domains. | 1. Confirm the expression and functionality of relevant PKC isoforms via Western blot and activity assays. 2. Sequence key components of the PKC pathway for potential mutations. 3. Consider that the observed effect in other systems may be off-target and not present in the current cell line. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound, like other phorbol esters, primarily acts as an analog of the second messenger diacylglycerol (DAG). It binds to the C1 domain of conventional and novel Protein Kinase C (PKC) isoforms, leading to their activation.[6][7][8] This activation triggers a wide range of downstream signaling events involved in cell proliferation, differentiation, apoptosis, and inflammation.
Q2: What are the known off-target effects of phorbol esters?
A2: The primary off-target effects of phorbol esters stem from their ability to bind to other proteins that contain a C1 domain, not just PKC.[3][9] These "non-kinase" phorbol ester receptors include:
-
Chimaerins: A family of Rac-GTPase activating proteins (Rac-GAPs) involved in regulating cytoskeletal dynamics and cell migration.[3][4]
-
RasGRPs (Ras Guanyl Nucleotide Releasing Proteins): These are Ras guanine nucleotide exchange factors that can activate the Ras-MAPK signaling pathway.[5]
-
UNC-13 (Unc-13 homolog): Proteins involved in the priming of synaptic vesicles for release.[9]
-
Diacylglycerol Kinases (DGKs): These enzymes phosphorylate DAG to phosphatidic acid and also contain C1 domains.
Binding of phorbol esters to these proteins can lead to PKC-independent cellular effects.
Q3: How can I distinguish between on-target (PKC-mediated) and off-target effects in my experiments?
A3: A combination of pharmacological and genetic approaches is recommended:
-
PKC Inhibitors: Use specific PKC inhibitors (e.g., Gö 6983, bisindolylmaleimide I) to see if the observed effect is blocked. If the phenotype persists in the presence of a PKC inhibitor, it is likely an off-target effect.
-
PKC Downregulation: Prolonged treatment with a high concentration of a phorbol ester can lead to the downregulation of many PKC isoforms. If the cellular response is still observed after PKC downregulation, it may be mediated by an off-target protein.
-
Genetics: Use siRNA or CRISPR/Cas9 to knockdown specific PKC isoforms or potential off-target proteins to determine their involvement in the observed phenotype.
-
Analog Comparison: Compare the effects of this compound with other phorbol esters (e.g., PMA, PDBu) that may have different affinities for various C1 domains.
Q4: Are there cell-line specific differences in the response to this compound?
A4: Yes, the response to phorbol esters can be highly cell-line specific. This variability can be due to differences in:
-
The expression levels of various PKC isoforms.
-
The expression of off-target C1 domain-containing proteins.
-
The status of downstream signaling pathways.
It is crucial to characterize the expression profile of key target and off-target proteins in the cell line of interest.
Q5: What is a general experimental workflow to investigate a suspected off-target effect?
A5: The following workflow can be used to investigate unexpected cellular responses to this compound.
Experimental Protocols
Protein Kinase C (PKC) Activity Assay
This protocol provides a general method to measure total PKC activity from cell lysates using a commercially available PKC activity assay kit, which typically involves the phosphorylation of a specific substrate peptide.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
-
PKC Activity Assay Kit (e.g., from Abcam, Enzo Life Sciences, or similar)
-
Bradford assay reagent for protein quantification
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic and membrane fractions) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a Bradford assay or a similar method.
-
Normalize the protein concentration of all samples with lysis buffer.
-
-
PKC Activity Assay:
-
Follow the manufacturer's instructions provided with the PKC activity assay kit. This typically involves:
-
Adding a specific amount of cell lysate to wells of a microplate.
-
Adding the reaction mix containing the PKC substrate peptide and ATP.
-
Incubating for the recommended time and temperature to allow for phosphorylation.
-
Adding a detection reagent that binds to the phosphorylated substrate.
-
Measuring the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the PKC activity according to the kit's instructions, often by comparing the signal of the treated samples to a standard curve or control.
-
Express the results as fold change in PKC activity relative to the vehicle-treated control.
-
Signaling Pathways and Visualizations
Canonical Phorbol Ester Signaling Pathway
Phorbol esters like this compound mimic diacylglycerol (DAG) to activate Protein Kinase C (PKC), leading to the phosphorylation of numerous downstream targets and subsequent cellular responses.
Potential Off-Target Signaling via C1 Domain Proteins
This compound can also bind to the C1 domains of proteins other than PKC, leading to alternative signaling cascades.
References
- 1. mdpi.com [mdpi.com]
- 2. Phorbol 12-Myristate 13-Acetate Induced Toxicity Study and the Role of Tangeretin in Abrogating HIF-1α-NF-κB Crosstalk In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C1 Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. Phorbol esters and related analogs regulate the subcellular localization of beta 2-chimaerin, a non-protein kinase C phorbol ester receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biogenesis of P-TEFb in CD4+ T cells to reverse HIV latency is mediated by protein kinase C (PKC)-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C1 domain - Wikipedia [en.wikipedia.org]
- 7. Structural insights into C1-ligand interactions: filling the gaps by in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal incubation time for Phorbol 12-tiglate?
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Phorbol 12-tiglate in their experiments. The following information addresses common questions and troubleshooting scenarios to help you determine the optimal incubation time and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring phorbol ester. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[1][2] Phorbol esters like this compound mimic the function of endogenous diacylglycerol (DAG), a key signaling molecule that activates PKC.[3][4] This activation triggers a cascade of downstream signaling events that can influence a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
Q2: What is the typical starting concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. However, a common starting point for in vitro studies is in the nanomolar (nM) to low micromolar (µM) range. For instance, studies on HIV-1 latency reactivation in T-cell lymphoblasts have shown effectiveness in the range of 0.088 µM to 9.7 µM.[5][6][7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How do I determine the optimal incubation time for this compound?
The optimal incubation time is highly dependent on the specific cellular response you are measuring. Short-term effects, such as protein phosphorylation, may be observed within minutes to a few hours. In contrast, long-term effects, like changes in gene expression or cell differentiation, may require incubation for 12 hours or longer.[9] For example, maximal induction of TCR beta-chain mRNA in EL4 cells by a similar phorbol ester, TPA, was observed at 12 hours.[9] Therefore, a time-course experiment is essential to pinpoint the ideal duration for your endpoint of interest.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death/Cytotoxicity | The concentration of this compound is too high, or the incubation time is too long. Phorbol esters can exhibit cytotoxic effects, which can vary between cell lines.[10] | Perform a dose-response and time-course experiment to identify a concentration and incubation period that elicits the desired biological response without significant cell death. Consider using a lower concentration for a longer duration or vice versa. |
| No Observable Effect | The concentration of this compound is too low. The incubation time is too short for the specific endpoint. The cell line may be insensitive to phorbol esters. | Increase the concentration of this compound. Extend the incubation time. Verify the expression and functionality of PKC in your cell line. Include a positive control cell line known to respond to phorbol esters. |
| High Variability Between Replicates | Inconsistent cell seeding density. Variability in the preparation of this compound working solutions. Cell culture heterogeneity. | Ensure uniform cell seeding across all wells. Prepare fresh working solutions of this compound for each experiment and mix thoroughly. Consider cell synchronization techniques if cell cycle-dependent effects are suspected. |
| Unexpected or Off-Target Effects | Activation of multiple PKC isoforms leading to a complex downstream response. This compound may have other, less characterized cellular targets. | Use more specific PKC isoform activators or inhibitors to dissect the signaling pathway. Consult the literature for known off-target effects of phorbol esters. |
Experimental Protocols
Determining Optimal this compound Incubation Time
This protocol outlines a general workflow for determining the optimal incubation time for this compound for a specific cell line and experimental endpoint.
1. Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Reagents for your specific endpoint assay (e.g., lysis buffer for western blotting, RNA extraction kit for qPCR, etc.)
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and not confluent at the end of the experiment. Allow the cells to adhere and recover overnight.
-
This compound Treatment:
-
Prepare a working solution of this compound in a complete cell culture medium at the desired final concentration. It is recommended to first perform a dose-response experiment to determine the optimal concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the phorbol ester).
-
-
Time-Course Incubation: Incubate the cells for a range of time points. The selected time points should be based on the expected kinetics of the biological response. A broad range is recommended for the initial experiment.
-
Short-term (minutes to hours): e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr.
-
Long-term (hours to days): e.g., 0, 6 hr, 12 hr, 24 hr, 48 hr.
-
-
Sample Collection and Analysis: At each time point, harvest the cells and process them according to the requirements of your downstream assay. For example:
-
Western Blotting: Wash cells with cold PBS and lyse them in an appropriate lysis buffer.
-
qPCR: Wash cells with PBS and extract total RNA.
-
Flow Cytometry: Harvest cells, wash with PBS, and proceed with staining.
-
-
Data Analysis: Quantify the results from your assay for each time point and plot the response against time. The optimal incubation time is the point at which the desired response is maximal or reaches a plateau.
Data Presentation
Table 1: Example Time-Course Experiment for this compound (100 nM) on Gene X Expression in ABC Cells
| Incubation Time | Fold Change in Gene X mRNA (relative to vehicle control) | Standard Deviation |
| 0 hr | 1.0 | 0.1 |
| 2 hr | 1.8 | 0.2 |
| 4 hr | 3.5 | 0.4 |
| 8 hr | 6.2 | 0.7 |
| 12 hr | 8.9 | 1.1 |
| 24 hr | 7.5 | 0.9 |
| 48 hr | 4.3 | 0.5 |
Note: This is example data. Actual results will vary depending on the experimental system.
Visualizations
References
- 1. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STELFONTA® (tigilanol tiglate injection) [dailymed.nlm.nih.gov]
- 3. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C activation by phorbol esters: do cysteine-rich regions and pseudosubstrate motifs play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phorbol Esters from the Latex of Euphorbia umbellata: Bioguided Isolation of Highly Potent HIV-1 Latency Interrupters in Virus Reservoir Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Phorbol Esters from the Latex of Euphorbia umbellata: Bioguided Isolation of Highly Potent HIVâ1 Latency Interrupters in Virus Reservoir Cells - Journal of Natural Products - Figshare [figshare.com]
- 9. Protein kinase C-activating phorbol esters augment expression of T cell receptor genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differing patterns of cytotoxicity of the phorbol ester 12-O-tetradecanoylphorbol 13-acetate in various human cell strains [pubmed.ncbi.nlm.nih.gov]
Phorbol 12-tiglate solubility issues and how to resolve them.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and handling of Phorbol 12-tiglate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring phorbol ester.[1] Like other active phorbol esters, its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms.[2][3][4] By mimicking the endogenous ligand diacylglycerol (DAG), this compound binds to the C1 domain of conventional and novel PKC isoforms, leading to their activation and the initiation of downstream signaling cascades.[3]
Q2: In which solvents is this compound soluble?
A2: this compound, being a lipophilic compound, is sparingly soluble in aqueous solutions but shows good solubility in various organic solvents. Commonly used solvents for phorbol esters include dimethyl sulfoxide (DMSO), ethanol, methanol, acetone, and ethyl acetate.
Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is happening?
A3: This phenomenon is known as "precipitation upon dilution" and is a common issue with hydrophobic compounds. When the high-concentration organic stock solution is introduced into the aqueous medium, the concentration of this compound may exceed its solubility limit in the final mixture, causing it to precipitate out of solution.
Q4: How should I store my this compound stock solution?
A4: For long-term stability, stock solutions of phorbol esters should be stored at -20°C and protected from light. Studies on related phorbol esters suggest that solutions in DMSO or ethanol are stable for at least 6 to 12 months under these conditions when stored in single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue: Difficulty in Dissolving this compound Powder
-
Problem: The lyophilized this compound powder is not readily dissolving in the chosen solvent.
-
Solution Workflow:
-
Ensure Solvent Purity: Use anhydrous, high-purity solvents (e.g., DMSO, ethanol). Water contamination can significantly reduce the solubility of lipophilic compounds.
-
Gentle Warming: Warm the solution to 37°C. This can help increase the dissolution rate. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Vortex the solution vigorously. If the compound still does not dissolve, brief sonication in a water bath can be effective.
-
Increase Solvent Volume: If the above steps fail, it's possible the concentration is too high. Add more solvent to decrease the final concentration.
-
Issue: Precipitation in Aqueous Media During Experiments
-
Problem: The compound precipitates out of the cell culture medium after dilution from the stock solution.
-
Solution Workflow:
Troubleshooting workflow for precipitation issues.
Data Presentation
Table 1: Solubility of Phorbol Esters in Common Organic Solvents
| Solvent | Phorbol 12,13-dibutyrate (PDBu) | Phorbol 12-myristate 13-acetate (PMA) |
| DMSO | 25 mg/mL[5] | 100 mM (~61.7 mg/mL) |
| Ethanol | 20 mg/mL[5] | Soluble |
| Methanol | Soluble | Soluble |
| Chloroform | 10 mg/mL[5] | Not Recommended |
| Water | Practically Insoluble | Practically Insoluble[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium or buffer
-
-
Procedure:
-
Perform serial dilutions of the DMSO stock solution in the aqueous medium to reach the desired final concentration.
-
When diluting, add the stock solution to the aqueous medium while gently vortexing to ensure rapid and even dispersion.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.5% v/v) to avoid solvent-induced cellular toxicity.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action: PKC Activation
This compound acts as a potent activator of Protein Kinase C (PKC). It binds to the C1 domain of conventional and novel PKC isoforms, mimicking the action of diacylglycerol (DAG). This binding event recruits PKC to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream target proteins.
References
- 1. Phorbol esters - Wikipedia [en.wikipedia.org]
- 2. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phorbol ester activation of the protein kinase C pathway inhibits gonadotropin-releasing hormone gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Cellular Toxicity of Phorbol 12-tiglate in Long-Term Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phorbol 12-tiglate in long-term cell cultures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it cause cellular toxicity?
A1: this compound, like other phorbol esters, primarily functions as a potent activator of Protein Kinase C (PKC) by mimicking its endogenous ligand, diacylglycerol (DAG).[1] This activation triggers a cascade of downstream signaling events, including the Raf/MEK/ERK (MAPK) pathway, which can lead to a variety of cellular responses such as proliferation, differentiation, or apoptosis, depending on the cell type and context.[2] Cellular toxicity in long-term cultures can arise from a number of factors, including:
-
Chronic PKC Activation: Sustained activation of PKC can lead to cellular exhaustion and dysregulation of normal signaling pathways.
-
Induction of Apoptosis: In many cancer cell lines, prolonged phorbol ester treatment can induce programmed cell death (apoptosis).[3]
-
Cell Cycle Arrest: Phorbol esters can cause cells to arrest at different phases of the cell cycle, inhibiting proliferation.[4]
-
Oxidative Stress: Phorbol ester treatment can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.
Q2: I am observing significant cell death in my culture shortly after adding this compound. What is the likely cause and what can I do?
A2: Acute cytotoxicity is a common issue and is often dose-dependent. The initial concentration of this compound may be too high for your specific cell line. We recommend performing a dose-response experiment (see Experimental Protocol 2.1) to determine the optimal concentration for your long-term studies. It is advisable to start with a low concentration (in the nanomolar range) and gradually increase it to find a balance between the desired biological effect and acceptable cell viability.
Q3: My cells initially responded to this compound, but over time, the effect seems to diminish. What could be happening?
A3: This phenomenon is likely due to the downregulation of Protein Kinase C (PKC).[5] Chronic exposure to phorbol esters can lead to the degradation of PKC isozymes, rendering the cells less responsive to the compound.[5] You can confirm this by performing a Western blot to assess PKC protein levels over time. To manage this, consider intermittent dosing schedules (e.g., treating for a period, followed by a recovery phase without the compound) to allow for potential re-expression of PKC.
Q4: I have noticed significant changes in my cell morphology after long-term culture with this compound. Is this normal?
A4: Yes, morphological changes are a well-documented effect of long-term phorbol ester treatment.[5] These changes can include flattening and spreading of adherent cells, formation of cellular aggregates, or the appearance of a more differentiated phenotype.[5] It is crucial to document these changes and consider how they might affect your experimental outcomes. If the morphological changes are accompanied by a sharp decline in viability, it may be necessary to reduce the concentration of this compound.
Q5: Can cells develop resistance to this compound?
A5: Yes, acquired resistance to phorbol esters can occur in long-term cultures.[6][7] This can be due to several mechanisms, including the downregulation of PKC, mutations in the PKC gene, or alterations in downstream signaling pathways.[6][7] If you suspect resistance, you can test for it by comparing the response of your long-term treated cells to that of a naive (previously untreated) population of the same cell line.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during long-term culture with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of acute cytotoxicity (within 24-48 hours) | Concentration of this compound is too high. | 1. Perform a dose-response curve to determine the IC50 value for your cell line (see Protocol 2.1). 2. Start with a concentration well below the IC50 for long-term studies. 3. Gradually increase the concentration if the desired biological effect is not observed. |
| Gradual decrease in cell viability over several days/weeks | Chronic toxicity due to sustained PKC activation or off-target effects. | 1. Reduce the concentration of this compound. 2. Implement an intermittent dosing schedule (e.g., 48h on, 48h off) to allow for cellular recovery. 3. Ensure frequent media changes to remove metabolic byproducts and replenish nutrients. |
| Loss of responsiveness to this compound over time | Downregulation of PKC. | 1. Confirm PKC downregulation via Western blot. 2. Consider an intermittent dosing schedule. 3. If responsiveness is critical, you may need to use fresh, naive cells for each experiment. |
| Significant and undesirable morphological changes | Phorbol ester-induced differentiation or cellular stress. | 1. Document the changes with microscopy. 2. Assess if these changes interfere with your experimental readouts. 3. If necessary, lower the concentration of this compound. |
| Development of a resistant cell population | Selection pressure leading to the outgrowth of resistant clones. | 1. Compare the dose-response of your long-term treated cells to naive cells. 2. If resistance is confirmed, consider using a lower, less selective concentration. 3. You may need to restart your long-term culture with a fresh batch of cells. |
Section 3: Quantitative Data Summary
The following tables summarize the cytotoxic effects of phorbol esters in various cell lines. Note that specific IC50 values for this compound are not widely available in the literature; therefore, data for the closely related and well-studied phorbol ester, Phorbol 12-myristate 13-acetate (PMA), are provided as a reference.
Table 1: IC50 Values of PMA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| LNCaP | Prostate Cancer | 0.5 - 1 | [3] |
| DU145 | Prostate Cancer | >5000 | [3] |
| PC3 | Prostate Cancer | >5000 | [3] |
| PrEC (normal) | Prostate Epithelial | 0.2 | [3] |
Table 2: Time-Dependent Effects of Chronic Phorbol Ester Exposure
| Cell Line | Phorbol Ester | Duration | Observed Effects | Reference |
| LLC-PK1 | Unspecified | Up to 16 weeks | Initial drop then recovery of transepithelial resistance, loss of acute responsiveness, morphological changes (multilayering, polyp-like masses), significant decrease in cytosolic PKC. | [5] |
| Jurkat | Phorbol dibutyrate | Up to 7 days | Rapid loss of T4 expression, slower decrease in T6, increased T11 antigen density and E-rosetting. | [8] |
| L-1 (murine sarcoma) | TPA | Prolonged | Decreased PKC content and activity, decreased in vitro adhesiveness, migratory, and invasive properties. | [9] |
Section 4: Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a measure of its potency in inhibiting cell growth.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range is 1 nM to 10 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol for Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Culture cells in the presence or absence of this compound for the desired duration.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol for Monitoring ERK Activation by Western Blot
This protocol can be used to assess the activation of the ERK/MAPK pathway in response to this compound.[10][11]
-
Cell Lysis:
-
Treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like GAPDH or β-actin.
-
Section 5: Visualizations
Signaling Pathway of this compound
References
- 1. Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to growth inhibitory and apoptotic effects of phorbol ester and UCN-01 in aggressive cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phorbol ester-induced, cell-cycle-specific, growth inhibition of human B-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute vs. chronic phorbol ester exposure on transepithelial permeability and epithelial morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phorbol esters induce multidrug resistance in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phorbol esters induce multidrug resistance in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phorbol ester modulation of T-cell antigens in the Jurkat lymphoblastic leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo studies of murine sarcoma cells after prolonged treatment with promoting phorbol ester TPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Variability in Cell Response to Phorbol 12-tiglate Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phorbol 12-tiglate and other phorbol esters. The information is designed to address common issues and variability encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, like other phorbol esters, primarily functions as a potent activator of Protein Kinase C (PKC) isozymes.[1][2] It mimics the function of endogenous diacylglycerol (DAG), a key signaling molecule, binding to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[2] This activation triggers a cascade of downstream signaling events that can lead to a wide variety of cellular responses, including proliferation, differentiation, apoptosis, and cytokine release.[1][3]
Q2: Why do different cell lines exhibit varied responses to this compound treatment?
A2: The variability in cellular response to this compound is a well-documented phenomenon and can be attributed to several factors:
-
Differential PKC Isoform Expression: Cell lines express different combinations and levels of PKC isoforms.[4][5] Since each isoform can have distinct downstream targets and functions, the specific repertoire of PKC isoforms in a given cell line will dictate its response to a global PKC activator like this compound.
-
Cellular Context and Signaling Network: The baseline state of other signaling pathways within a cell can influence the outcome of PKC activation. Crosstalk between PKC and other pathways, such as MAP kinase (ERK) and tyrosine kinase pathways, can lead to synergistic or antagonistic effects, resulting in cell-type-specific responses.[6]
-
Stage of Cellular Differentiation: The developmental or differentiation state of a cell can dramatically alter its response to phorbol esters. For example, some myeloid leukemia cell lines can be induced to differentiate into macrophages upon treatment, while others at a different maturation stage are resistant.[4]
Q3: What are the typical concentration ranges for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the biological endpoint being measured. Generally, concentrations in the nanomolar (nM) to low micromolar (µM) range are effective. It is crucial to perform a dose-response curve for each new cell line and experimental setup to determine the optimal concentration. As a reference, the related phorbol ester, Phorbol 12-myristate 13-acetate (PMA), is often used in the range of 10 nM to 200 nM for differentiating cell lines like U937.[7]
Q4: How stable is this compound in cell culture medium?
A4: Phorbol esters can be susceptible to hydrolysis and isomerization, which can affect their activity.[8] Stock solutions should be prepared in a suitable solvent like DMSO or ethanol and stored at -20°C or lower, protected from light.[8] When diluted in aqueous cell culture medium, the stability can decrease. It is recommended to prepare fresh dilutions for each experiment and minimize the time the compound spends in culture medium before being added to the cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable cellular response | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line insensitivity: The cell line may lack the necessary PKC isoforms or downstream signaling components. 3. Degraded this compound: The compound may have lost activity due to improper storage or handling. 4. Incorrect experimental endpoint: The chosen assay may not be suitable for detecting the cellular response in that particular cell line. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM). 2. Verify the expression of target PKC isoforms in your cell line via Western blot or qPCR. Consider using a different cell line known to be responsive to phorbol esters as a positive control. 3. Prepare a fresh stock solution of this compound from a reputable supplier. 4. Try multiple assays to assess different cellular outcomes (e.g., proliferation, apoptosis, differentiation marker expression). |
| High cell toxicity/death | 1. Excessive concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity.[5] 2. Prolonged exposure: Continuous exposure to high concentrations of phorbol esters can lead to cellular exhaustion and apoptosis. 3. Solvent toxicity: If using a high concentration of a stock solution, the solvent (e.g., DMSO) may be causing toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Consider a shorter treatment duration or a pulse-chase experiment where the compound is washed out after a specific time. 3. Ensure the final solvent concentration in the culture medium is low and non-toxic (typically <0.1% for DMSO). Include a solvent-only control in your experiments. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses.[9] 2. Inconsistent this compound preparation: Variations in the preparation of stock solutions or dilutions. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to increased compound concentration and altered cell growth.[10] | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. 2. Prepare fresh dilutions from a validated stock solution for each experiment. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media. |
| Unexpected or off-target effects | 1. PKC-independent effects: At high concentrations, phorbol esters may have effects that are not mediated by PKC. 2. Crosstalk with other signaling pathways: Activation of PKC can lead to the transactivation of other pathways, resulting in complex and sometimes unexpected outcomes.[6] | 1. Use a PKC inhibitor as a control to confirm that the observed effect is PKC-dependent. 2. Investigate the activation of other relevant signaling pathways (e.g., MAPK, PI3K/Akt) in response to this compound treatment in your cell system. |
Data Presentation
Table 1: Representative IC50 Values of Phorbol Esters in Various Cancer Cell Lines
Note: Data for the closely related phorbol ester, Phorbol 12-myristate 13-acetate (PMA), is often used as a reference due to the limited availability of specific IC50 data for this compound.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| A549 | Lung Cancer | GRC-2 (12-deoxyphorbol ester) | ~1 | [2] |
| A549 | Lung Cancer | Prostratin (12-deoxyphorbol ester) | ~5 | [2] |
| K562 | Leukemia | Tigilanol tiglate | ~0.01 | [11] |
| Various | Various | Phorbol Esters | Varies widely | [12] |
Table 2: Representative EC50 Values for PKC Activation by Phorbol Esters
| Assay | Cell/System | Compound | EC50 | Reference |
| Platelet Aggregation | Human Platelets | PMA | 9.5 nM | [2] |
| Platelet Aggregation | Human Platelets | Prostratin | 0.91 µM | [2] |
| HIV Activation | CD4+ T cells | Prostratin | Varies | [13][14] |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment of Adherent Cells
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO or ethanol. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assessment: Following incubation, assess the cellular response using an appropriate assay (e.g., cell viability assay, Western blot for protein expression, flow cytometry for cell cycle analysis).
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. journalirjpac.com [journalirjpac.com]
- 2. mdpi.com [mdpi.com]
- 3. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in the state of differentiation of THP-1 cells induced by phorbol ester and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differing patterns of cytotoxicity of the phorbol ester 12-O-tetradecanoylphorbol 13-acetate in various human cell strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phorbol ester-induced differentiation of chronic B lymphocytic leukaemia cells--regulatory impact of autologous and allogeneic accessory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of the "second stage" promoter 12-O-retinoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Activation of PKC supports the anticancer activity of tigilanol tiglate and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Activating PKC-ε induces HIV expression with improved tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to prevent degradation of Phorbol 12-tiglate during storage?
Technical Support Center: Phorbol 12-tiglate
This technical support center provides guidance on the proper storage and handling of this compound to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term storage, this compound should be stored at -20°C. For short-term storage, refrigeration at 4°C is recommended. Phorbol esters are known to be thermolabile, and degradation can occur at room temperature.
Q2: How should I store this compound, as a solid or in solution?
A2: It is best to store this compound as a solid (lyophilized powder) at -20°C. If you need to prepare a stock solution, it is advisable to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for preparing stock solutions of this compound?
A3: Based on stability studies of similar phorbol esters, such as 12-O-retinoylphorbol-13-acetate, solvents like ethanol, ethyl acetate, or DMSO are recommended for preparing stock solutions. A study on a related phorbol ester showed it remained stable for 8 weeks when stored in these solvents at -20°C in the dark[1].
Q4: Is this compound sensitive to light?
A4: Yes, phorbol esters are known to be light-sensitive. Exposure to light can lead to isomerization and degradation. It is crucial to store both solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways for phorbol esters involve hydrolysis of the ester bonds. This can be catalyzed by acidic or basic conditions, as well as by exposure to heat and light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh stock solutions from solid compound. Perform a stability check of your stock solution using HPLC. |
| Inconsistent experimental results | Inconsistent concentration of this compound due to degradation or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Always use freshly thawed aliquots for experiments. |
| Appearance of unknown peaks in HPLC analysis | Presence of degradation products. | Review storage and handling procedures. Identify potential degradation products using LC-MS analysis. |
Stability of Phorbol Esters Under Various Conditions
While specific quantitative data for this compound is limited, the following table summarizes stability data for a closely related phorbol ester, 12-O-retinoylphorbol-13-acetate (RPA), which can serve as a guideline.
| Storage Condition | Solvent | Stability | Reference |
| -20°C in absolute darkness | Ethanol, Ethyl Acetate, DMSO | Stable for 8 weeks | [1] |
| Exposure to light | Solution | Readily isomerizes | [1] |
| Room Temperature | Solution | Prone to degradation |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
Objective: To determine the stability of this compound in a given solvent under specific storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., ethanol, DMSO)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile and water gradient
-
Amber HPLC vials
Methodology:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the desired solvent.
-
Immediately after preparation (T=0), inject an aliquot into the HPLC system to obtain the initial peak area, which represents 100% integrity.
-
Store the stock solution under the desired conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).
-
At specified time points (e.g., 1, 2, 4, 8 weeks), withdraw an aliquot of the stock solution, bring it to room temperature, and inject it into the HPLC system.
-
Monitor the peak area of the parent this compound peak and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial peak area.
HPLC Conditions (Example):
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the chemical structures of this compound degradation products.
Methodology:
-
Subject a solution of this compound to forced degradation conditions (e.g., heat, acid/base hydrolysis, light exposure) to generate degradation products.
-
Analyze the degraded sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Separate the parent compound from its degradation products using a suitable HPLC gradient.
-
Obtain the mass spectra of the parent compound and each degradation product.
-
Elucidate the structures of the degradation products by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound activates Protein Kinase C (PKC) by mimicking diacylglycerol (DAG).
Caption: Experimental workflow for assessing the stability of this compound.
References
Mitigating non-specific binding of Phorbol 12-tiglate in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding of Phorbol 12-tiglate and other phorbol esters in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diterpene ester compound. Its primary mechanism of action is the activation of Protein Kinase C (PKC) isoforms. It achieves this by mimicking the function of the endogenous second messenger diacylglycerol (DAG), which binds to the C1 domain of PKC, leading to its activation and downstream signaling cascades.
Q2: What causes non-specific binding of this compound in assays?
The non-specific binding of this compound is often attributed to its lipophilic (hydrophobic) nature. This can cause it to interact with various surfaces and molecules in an assay system beyond its intended target, Protein Kinase C. Key causes include:
-
Hydrophobic Interactions: The molecule can non-specifically adsorb to plastic surfaces of assay plates, pipette tips, and other laboratory consumables.
-
Binding to Cellular Components: It may bind to lipids and hydrophobic regions of proteins other than PKC within cell lysates or on the cell surface.
-
Aggregation: At higher concentrations, lipophilic compounds like phorbol esters can form aggregates that may lead to non-specific effects.
Q3: How can I determine if I have a non-specific binding issue in my assay?
High background signals, poor signal-to-noise ratios, and inconsistent results are common indicators of non-specific binding. In binding assays, non-specific binding can be quantified by measuring the binding of a labeled phorbol ester (like [3H]-PDBu) in the presence of a large excess of unlabeled this compound. The remaining bound radioactivity represents non-specific binding.
Troubleshooting Guides
Below are troubleshooting guides for common issues related to non-specific binding of this compound in various assay formats.
Issue 1: High Background in Cell-Free Binding Assays (e.g., Radioligand Binding Assays)
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Binding to Assay Plates/Tubes | 1. Use Low-Binding Plates: Utilize polypropylene or specially coated low-binding microplates. 2. Pre-treat Surfaces: Pre-incubate plates with a blocking agent like Bovine Serum Albumin (BSA). |
| Binding to Filters (in filtration assays) | 1. Select Appropriate Filter Material: Glass fiber filters are commonly used. 2. Pre-treat Filters: Soak filters in a solution of a cationic polymer like 0.3% polyethylenimine (PEI) to reduce non-specific binding of negatively charged molecules.[1][2] |
| Suboptimal Buffer Composition | 1. Include a Carrier Protein: Add BSA (0.1% to 1%) to the assay buffer to act as a blocking agent.[3] 2. Add a Non-ionic Detergent: Include a low concentration of Tween-20 or Triton X-100 (0.01% to 0.05%) to disrupt hydrophobic interactions.[3] 3. Optimize Salt Concentration: Increasing the salt concentration (e.g., with NaCl) can reduce non-specific electrostatic interactions.[3] |
| Excessive Concentration of Labeled Ligand | 1. Titrate the Ligand: Perform a saturation binding experiment to determine the optimal concentration of the labeled phorbol ester that provides a good signal window without excessive non-specific binding. |
Issue 2: High Background or Non-Specific Effects in Cell-Based Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding to Cell Culture Plates | 1. Use Coated Plates: For adherent cells, ensure plates are appropriately coated to promote cell attachment and minimize exposed plastic surfaces. 2. Include Blocking Agents in Media: During the assay, use media supplemented with a low concentration of BSA (e.g., 0.1%). |
| Non-specific Interactions with Cellular Components | 1. Optimize this compound Concentration: Determine the lowest effective concentration that elicits the desired biological response through a dose-response experiment. 2. Include Serum in Assay Medium: If compatible with the experimental design, the presence of serum proteins can help sequester the compound and reduce non-specific interactions.[4][5] |
| Insufficient Washing | 1. Increase Wash Steps: After treatment with this compound, increase the number and duration of wash steps to remove unbound compound. 2. Include Detergent in Wash Buffer: Use a wash buffer containing a mild non-ionic detergent like Tween-20 (0.05%).[6][7] |
| Compound Aggregation | 1. Ensure Proper Solubilization: Make sure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in aqueous buffers. 2. Lower Final Vehicle Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the assay medium as low as possible (typically <0.5%). |
Experimental Protocols
Protocol 1: General Blocking Strategy for Immunoassays and Cell-Based Assays
This protocol describes the use of Bovine Serum Albumin (BSA) as a blocking agent to reduce non-specific binding.
-
Preparation of Blocking Buffer: Prepare a 1% (w/v) solution of high-quality BSA (fraction V or IHC-grade) in your assay buffer (e.g., PBS or TBS). For cell-based assays, a lower concentration (e.g., 0.1%) in serum-free media may be appropriate.
-
Blocking Step (for plate-based assays):
-
Add the blocking buffer to the wells of the microplate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Inclusion in Diluents: Dilute this compound and any detection reagents in a buffer containing a lower concentration of BSA (e.g., 0.1-0.5%).
Protocol 2: Using Detergents to Mitigate Non-Specific Binding
This protocol outlines the incorporation of non-ionic detergents to reduce hydrophobic interactions.
-
Preparation of Detergent-Containing Buffers:
-
Wash Buffer: Add Tween-20 to your wash buffer (e.g., PBS or TBS) to a final concentration of 0.05-0.1%.
-
Assay Buffer: For some applications, a very low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (0.01-0.05%) can be included in the assay buffer. Note: Higher concentrations may interfere with biological interactions.
-
-
Application:
-
Use the detergent-containing wash buffer for all washing steps.
-
When including detergent in the assay buffer, ensure it does not negatively impact your specific biological system through appropriate controls.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound activates Protein Kinase C (PKC) by mimicking diacylglycerol (DAG).
Experimental Workflow for Mitigating Non-Specific Binding
Caption: A stepwise workflow for troubleshooting non-specific binding in phorbol ester assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rapid assay of binding of tumor-promoting phorbol esters to protein kinase C1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Inhibition of phorbol ester-receptor binding by a factor from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of phorbol ester-receptor binding by a factor from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
Validation & Comparative
Validating the Effects of Phorbol 12-tiglate on Specific PKC Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phorbol 12-tiglate and other Protein Kinase C (PKC) activators, supported by experimental data and detailed protocols. The information is intended to assist researchers in designing and interpreting experiments aimed at validating the effects of these compounds on specific PKC isoforms.
Phorbol esters are a class of naturally derived compounds that potently activate conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. Their ability to mimic the endogenous second messenger diacylglycerol (DAG) makes them invaluable tools for studying PKC signaling. However, different phorbol esters can elicit distinct cellular responses due to variations in their binding affinities and activation kinetics for different PKC isoforms. This guide focuses on this compound and compares its activity with other well-characterized phorbol esters like Phorbol 12-myristate 13-acetate (PMA), Phorbol 12,13-dibutyrate (PDBu), Prostratin, and Ingenol 3-angelate.
Data Presentation: Comparative Analysis of PKC Activators
The following tables summarize the binding affinities and activation potencies of various phorbol esters for different PKC isoforms. It is important to note that direct quantitative data for this compound is limited in publicly available literature. Therefore, data from structurally similar phorbol esters are included to provide a comparative context.
Table 1: Binding Affinities (Ki/Kd) of Phorbol Esters for PKC Isoforms
| PKC Isoform | Phorbol 12,13-dibutyrate (PDBu) Kd (nM)[1] | Ingenol 3-angelate Ki (nM)[2][3] | Prostratin Ki (nM)[4] |
| cPKC | |||
| α | 1.6 - 18 | 0.3 ± 0.02 | 12.5 |
| βI | 1.6 - 18 | 0.105 ± 0.019 | - |
| βII | 1.6 - 18 | - | - |
| γ | 1.6 - 18 | 0.162 ± 0.004 | - |
| nPKC | |||
| δ | 1.6 - 18 | 0.376 ± 0.041 | - |
| ε | 1.6 - 18 | 0.171 ± 0.015 | - |
| θ | - | - | - |
| η | - | - | - |
| aPKC | |||
| ζ | No specific binding | - | - |
Note: Kd values for PDBu were determined by Scatchard analysis of [3H]PDBu binding to purified recombinant PKC isotypes. Ki values for Ingenol 3-angelate and Prostratin were determined by competition binding assays with [3H]PDBu.
Table 2: Comparative Potency of Phorbol Esters in Cellular Assays
| Assay | Phorbol 12-myristate 13-acetate (PMA) | Ingenol 3-angelate | Prostratin |
| PKC Translocation | Potent inducer of translocation for cPKC and nPKC isoforms.[5] | Equal or higher potency than PMA for translocating various PKC isoforms. Shows a distinct pattern for PKC-δ translocation.[2][5] | Stimulates translocation of classical, novel, and atypical PKC isoforms.[6] |
| Cell Proliferation Inhibition | High potency. | Somewhat lower potency than PMA.[5][7] | Induces G1 arrest in AML cell lines.[4] |
| Downregulation of PKC | Induces downregulation of cPKC and some nPKC isoforms upon prolonged treatment.[5][7] | Induces downregulation with different isoform sensitivity and selectivity compared to PMA.[2][5][7] | - |
| Cytokine Induction (IL-6) | Induces IL-6 secretion.[5] | Induces a higher level of IL-6 secretion compared to PMA with a biphasic dose-response.[5] | - |
Experimental Protocols
PKC Translocation Assay by Western Blot
This protocol details the procedure to assess the translocation of PKC isoforms from the cytosol to the membrane fraction upon stimulation with a phorbol ester.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or other phorbol esters for various time points (e.g., 0, 5, 15, 30, 60 minutes). A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis and Fractionation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM EGTA, 2 mM EDTA, 2 mM DTT, with protease and phosphatase inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
-
Sample Preparation and Western Blotting:
-
Collect the supernatant (cytosolic fraction).
-
Resuspend the pellet in a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) to solubilize the membrane proteins.
-
Determine the protein concentration of both fractions using a standard protein assay (e.g., BCA assay).
-
Equal amounts of protein from the cytosolic and membrane fractions are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the PKC isoforms of interest (e.g., anti-PKCα, anti-PKCδ).
-
Incubate with a suitable HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of membrane-to-cytosol PKC for each treatment condition to determine the extent of translocation.
-
In Vitro PKC Kinase Assay
This protocol measures the kinase activity of a specific PKC isoform in the presence of a phorbol ester activator.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2).
-
Prepare a lipid mixture containing phosphatidylserine (PS) and diacylglycerol (DAG) or the phorbol ester of interest (e.g., this compound) sonicated to form micelles.
-
Prepare a substrate solution. A common substrate for PKC is a synthetic peptide such as the myelin basic protein (MBP) fragment or a fluorescently labeled peptide.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, lipid mixture, purified recombinant PKC isoform, and the substrate.
-
Initiate the kinase reaction by adding ATP (containing γ-32P-ATP for radioactive detection or for use with specific antibodies against phosphorylated substrates).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Termination and Detection:
-
Radioactive Method: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated 32P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive (ELISA-based) Method: Stop the reaction and transfer the mixture to a well of a microplate pre-coated with the substrate peptide. Detect the phosphorylated substrate using a specific antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or fluorometric substrate.
-
-
Data Analysis:
-
Calculate the specific activity of the PKC isoform in the presence of different concentrations of the phorbol ester to determine the EC50 for activation.
-
Mandatory Visualization
Caption: PKC signaling pathway activated by phorbol esters.
Caption: Workflow for PKC translocation and kinase assays.
Downstream Signaling and Cellular Effects
Activation of specific PKC isoforms by phorbol esters like this compound can trigger a cascade of downstream signaling events. These pathways ultimately dictate the cellular response.
-
NF-κB Pathway: Prostratin has been shown to activate the NF-κB pathway by stimulating the phosphorylation and degradation of IκBα, leading to the nuclear translocation of NF-κB.[6] This pathway is crucial for regulating genes involved in inflammation, immunity, and cell survival. Studies with isoform-specific inhibitors suggest a prominent role for novel PKC isoforms in this response.[6]
-
MAPK/ERK Pathway: Phorbol esters can also activate the mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade.[8] The activation of this pathway can have diverse outcomes, including cell proliferation, differentiation, and apoptosis, depending on the cellular context and the duration of the signal. For instance, prolonged ERK activation can lead to cell cycle arrest.
-
Cell-Specific Responses: The ultimate biological effect of a phorbol ester is highly dependent on the cell type and the specific complement of PKC isoforms expressed. For example, in some cancer cell lines, PKC activation by PMA leads to growth arrest through the induction of tumor suppressors like KLF6.[9][10] In contrast, in other contexts, PKC activation can be pro-proliferative. Ingenol 3-angelate has demonstrated pro-apoptotic effects in certain malignant cells, which are associated with the activation and translocation of PKC-δ.[11]
Conclusion
Validating the effects of this compound on specific PKC isoforms requires a multi-faceted approach. While direct binding and activation data for this compound are not extensively available, comparative analysis with structurally related and well-characterized phorbol esters provides valuable insights into its likely isoform selectivity and potency. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the cellular and biochemical consequences of PKC activation by this compound and other activators. Understanding the isoform-specific effects of these compounds is critical for their application as research tools and for the development of novel therapeutic agents targeting PKC signaling pathways.
References
- 1. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the interaction of ingenol 3-angelate with protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostratin antagonizes HIV latency by activating NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of Phorbol 12-Tiglate and Prostratin as Anti-HIV Agents
A comprehensive guide for researchers on the efficacy, cytotoxicity, and mechanisms of two prominent protein kinase C activators in HIV latency reversal.
This guide provides an objective comparison of Phorbol 12-tiglate and the more extensively studied prostratin, both of which are investigated for their potential in the "shock and kill" strategy for HIV eradication. Both compounds are non-tumor-promoting phorbol esters that function as potent activators of protein kinase C (PKC), a key enzyme in the signaling cascade that leads to the reactivation of latent HIV-1 proviruses.[1][2][3][4] Their ability to reactivate latent HIV makes them valuable candidates for latency-reversing agents (LRAs) in combination with antiretroviral therapy (ART).[5][6]
Mechanism of Action: PKC-Dependent HIV-1 Reactivation
Both this compound and prostratin are structural mimics of diacylglycerol (DAG), an endogenous ligand for PKC.[2] By binding to the C1 domain of conventional and novel PKC isoforms, they trigger a signaling cascade that culminates in the activation of the transcription factor NF-κB.[1][7] In latently infected CD4+ T cells, NF-κB is typically sequestered in the cytoplasm, bound to its inhibitor, IκB. PKC activation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Inside the nucleus, NF-κB binds to specific sites on the HIV-1 Long Terminal Repeat (LTR), acting as a potent activator of viral gene transcription and reversing latency.[1][2]
Comparative Performance Data
The following tables summarize the quantitative data on the anti-HIV latency reversal activity and cytotoxicity of this compound derivatives and prostratin. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
| Table 1: HIV-1 Latency Reversal Activity (EC50) | ||
| Compound | EC50 (µM) | Cell Model |
| Prostratin | 0.3 - 0.87 | Various cell lines[8] |
| Prostratin | ~2.5 | Ex vivo patient CD4+ T cells[9] |
| Prostratin | 1.9 (in TCM) | Primary CD4+ T cells[10] |
| Prostratin | 2.3 (in TEM) | Primary CD4+ T cells[10] |
| 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-isobutyrate | 9.7 - 0.097 (range) | J-Lat 10.6 cells[11] |
| 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-phenylacetate | 8.85 - 0.088 (range) | J-Lat 10.6 cells[11] |
| 4-deoxy-4β-phorbol-12-tiglate-13-phenylacetate | 9.1 - 0.091 (range) | J-Lat 10.6 cells[11] |
Note: EC50 is the concentration required to achieve 50% of the maximum effect. Data for this compound itself is limited; values for structurally similar tiglate-containing phorbol esters are presented.
| Table 2: Cytotoxicity (CC50) | ||
| Compound | CC50 (µM) | Cell Model |
| Prostratin | > 100 | A3.01 & U937 cells[12] |
| Prostratin | 79 | Vero cells[13] |
| Prostratin | 35 (basal) / 7 (stimulated) | MCF-7 breast cancer cells[14][15] |
Note: CC50 is the concentration required to cause a 50% reduction in cell viability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for assessing the anti-HIV activity of these compounds.
Protocol 1: HIV-1 Latency Reversal Assay in J-Lat Cells
This assay quantifies the ability of a compound to reactivate latent HIV-1, which is measured by the expression of a Green Fluorescent Protein (GFP) reporter integrated into the viral genome.
-
Cell Culture: Culture J-Lat cells (e.g., clone 10.6) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed J-Lat cells in a 96-well plate at a density of 1 x 10^5 cells/well. Add serial dilutions of the test compound (this compound or prostratin) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 ng/mL TNF-α).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and wash with phosphate-buffered saline (PBS). Resuspend the cells in PBS containing 1% paraformaldehyde. Analyze GFP expression using a flow cytometer. The percentage of GFP-positive cells indicates the level of HIV-1 reactivation.
-
Data Analysis: Plot the percentage of GFP-positive cells against the compound concentration and determine the EC50 value using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of a compound's cytotoxicity.
-
Cell Seeding: Seed uninfected CD4+ T cells (e.g., A3.01) or PBMCs in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Exposure: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the CC50 value.
Experimental and Analytical Workflow
The evaluation of potential latency-reversing agents follows a structured workflow to determine efficacy and safety. This process involves parallel assessment of latency reversal and cytotoxicity to establish a therapeutic window.
Conclusion
Both this compound derivatives and prostratin are effective activators of the PKC pathway, leading to the reversal of HIV-1 latency. Prostratin has been more extensively characterized, demonstrating potent latency reversal at micromolar concentrations with low cytotoxicity in multiple cell models, indicating a favorable therapeutic window.[8][12] While direct comparative data for this compound is less available, related tiglate esters also show high potency in the nanomolar to low micromolar range.[11] A key advantage of these compounds is their non-tumor-promoting nature, distinguishing them from other potent PKC activators like PMA.[4][5] Further research, including head-to-head comparative studies and in vivo evaluation, is necessary to fully determine the clinical potential of this compound relative to prostratin as part of a combination therapy aimed at eradicating the latent HIV reservoir.
References
- 1. Human Immunodeficiency Virus Reactivation by Phorbol Esters or T-Cell Receptor Ligation Requires both PKCα and PKCθ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Prostratin: activation of latent HIV-1 expression suggests a potential inductive adjuvant therapy for HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Prostratin on T-Cell Activation and Human Immunodeficiency Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly potent, synthetically accessible prostratin analogs induce latent HIV expression in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Latency Reversing Agents for HIV-1 Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bryostatin Modulates Latent HIV-1 Infection via PKC and AMPK Signaling but Inhibits Acute Infection in a Receptor Independent Manner | PLOS One [journals.plos.org]
- 8. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activating PKC-ε induces HIV expression with improved tolerability | PLOS Pathogens [journals.plos.org]
- 10. Latency Reversing Agents Induce Differential Responses in Distinct Memory CD4 T Cell Subsets in Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phorbol Esters from the Latex of Euphorbia umbellata: Bioguided Isolation of Highly Potent HIV-1 Latency Interrupters in Virus Reservoir Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Therapeutic Strategy to Combat HIV-1 Latently Infected Cells With a Combination of Latency-Reversing Agents Containing DAG-Lactone PKC Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Potential anticancer effect of prostratin through SIK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential anticancer effect of prostratin through SIK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Phorbol 12-tiglate compared to other phorbol esters.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of Phorbol 12-tiglate and other prominent phorbol esters. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate informed decisions in research applications.
Phorbol esters are a class of naturally occurring compounds known for their ability to activate a variety of cellular signaling pathways, primarily through their interaction with protein kinase C (PKC). Their potent biological activities have made them invaluable tools in cancer research, immunology, and, notably, in the field of HIV-1 latency reactivation. This guide focuses on the comparative efficacy of this compound derivatives against other widely used phorbol esters like Phorbol 12-myristate 13-acetate (PMA) and prostratin.
Data Presentation: Comparative Efficacy in HIV-1 Latency Reactivation and NF-κB Activation
The following tables summarize the half-maximal effective concentrations (EC50) of various phorbol esters in inducing HIV-1 latency reactivation in J-Lat cell lines and activating the transcription factor NF-κB, a key mediator of their biological effects. Lower EC50 values indicate higher potency.
Table 1: Comparative EC50 Values for HIV-1 Latency Reactivation in J-Lat Cell Lines
| Phorbol Ester | J-Lat A1 (µM) | J-Lat 10.6 (µM) | J-Lat A2 (µM) | U1 (µM) | ACH-2 (µM) |
| Indolactam | - | 0.32 | 0.21 | 0.09 | - |
| Prostratin | - | 0.87 | 0.30 | 0.30 | - |
| TPPB | - | 0.41 | 0.20 | 0.10 | 0.07 |
| 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-isobutyrate | - | 9.7 - 0.097 | - | - | - |
| 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-phenylacetate | - | 8.85 - 0.088 | - | - | - |
| 4-deoxy-4β-phorbol-12-tiglate-13-phenylacetate | - | 9.1 - 0.091 | - | - | - |
| Ingenol B | 0.32 | - | - | - | - |
| PMA (Phorbol 12-myristate 13-acetate) | 0.02 | - | - | - | - |
Data sourced from multiple studies.[1][2]
Table 2: Comparative EC50 Values for NF-κB Phosphorylation
| Phorbol Ester | Total CD4+ T Cells (nM) | TCM Cells (nM) | TEM Cells (nM) |
| PMA | 14 | 12.1 | 16.9 |
| Ingenol-3-angelate | 36 | - | - |
| Bryostatin-1 | 45 | - | - |
| Prostratin | 2034 | 1900 | 2300 |
TCM: Central Memory T cells; TEM: Effector Memory T cells. Data represents the median EC50 for inducing NF-κB phosphorylation.[3]
Experimental Protocols
The data presented in this guide are derived from established experimental protocols designed to assess the biological activity of phorbol esters. Below are detailed methodologies for two key assays.
HIV-1 Latency Reactivation Assay in J-Lat Cells
This assay quantifies the ability of a compound to reactivate latent HIV-1 provirus. J-Lat cells are Jurkat T-cell lines that contain a latent, full-length HIV-1 provirus where the nef gene is replaced by a green fluorescent protein (GFP) reporter gene.[4] Reactivation of the provirus leads to the expression of GFP, which can be quantified by flow cytometry.
Materials:
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phorbol esters (e.g., this compound derivatives, PMA, prostratin) dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Culture J-Lat cells in RPMI 1640 medium at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with serial dilutions of the phorbol esters. Include a DMSO-only control. Phorbol 12-myristate 13-acetate (PMA) is often used as a positive control.[2][6]
-
Incubate the cells for 24-48 hours at 37°C.
-
After incubation, wash the cells with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Quantify the percentage of GFP-positive cells using a flow cytometer.
-
The EC50 value is calculated as the concentration of the compound that induces 50% of the maximal GFP expression.
NF-κB Phosphorylation Assay by Flow Cytometry
This assay measures the phosphorylation of the p65 subunit of NF-κB, a key step in its activation, in response to phorbol ester stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or specific T-cell subsets.
-
RPMI 1640 medium.
-
Phorbol esters.
-
Fixation/Permeabilization buffers.
-
Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and phosphorylated NF-κB p65 (pS529).
-
Flow cytometer.
Procedure:
-
Isolate PBMCs from healthy donors using density gradient centrifugation.
-
Culture the cells in RPMI 1640 medium.
-
Expose the cells to increasing doses of the phorbol esters for a defined period (e.g., 30 minutes).[3][7]
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Stain the cells with antibodies against cell surface markers to identify specific cell populations.
-
Perform intracellular staining with an antibody specific for the phosphorylated form of NF-κB p65.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the phospho-NF-κB signal in the target cell population.
-
The EC50 value is determined as the concentration of the phorbol ester that induces a half-maximal increase in NF-κB phosphorylation.[3]
Mandatory Visualization
Signaling Pathway of Phorbol Ester-Induced NF-κB Activation
References
- 1. Identification of Combinations of Protein Kinase C Activators and Histone Deacetylase Inhibitors that Potently Reactivate Latent HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivation of latent HIV-1 by new semi-synthetic ingenol esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Latency Reversing Agents Induce Differential Responses in Distinct Memory CD4 T Cell Subsets in Individuals on Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phorbol 12-tiglate and Ingenol Mebutate in Skin Cancer Models
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Phorbol 12-tiglate and Ingenol Mebutate in the context of skin cancer models. Due to the limited availability of specific preclinical or clinical data on this compound in skin cancer, this guide will utilize data from the structurally and functionally related compound, Tigilanol Tiglate, as a relevant comparator to Ingenol Mebutate.
Both Ingenol Mebutate and the broader class of phorbol esters, including Tigilanol Tiglate, are diterpenoids known for their potent activation of Protein Kinase C (PKC). This shared mechanism of action forms the basis of their biological activities, which range from tumor promotion to, conversely, anti-cancer effects. This guide will delve into their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate these compounds.
Mechanism of Action: A Tale of Two Outcomes
The primary molecular target for both Ingenol Mebutate and Tigilanol Tiglate is the family of Protein Kinase C (PKC) isozymes. Activation of these kinases triggers a cascade of downstream signaling events. However, the specific cellular and tissue responses elicited by these two compounds, while both rooted in PKC activation, manifest in distinct ways.
Ingenol Mebutate is characterized by a dual mechanism of action:
-
Rapid Induction of Cell Necrosis: Upon topical application, Ingenol Mebutate rapidly induces swelling of mitochondria in dysplastic keratinocytes, leading to cell death by primary necrosis.[1] This direct cytotoxic effect is a key component of its therapeutic action against actinic keratosis, a precursor to non-melanoma skin cancer.[2]
-
Induction of an Inflammatory Response: The initial necrosis is followed by a robust inflammatory response, characterized by the infiltration of neutrophils and other immune cells.[3][4] This immune-mediated cytotoxicity helps to eliminate any remaining tumor cells.[2]
Tigilanol Tiglate , similarly, exerts its anti-tumor effects through a multi-faceted mechanism initiated by PKC activation:
-
Vascular Disruption and Hemorrhagic Necrosis: A hallmark of Tigilanol Tiglate's action is the rapid disruption of the tumor vasculature, leading to hemorrhagic necrosis and tumor ablation.[5][6]
-
Induction of Immunogenic Cell Death (ICD): Tigilanol Tiglate induces a form of cell death that stimulates an anti-tumor immune response.[6][7] This involves the release of damage-associated molecular patterns (DAMPs), which recruit and activate immune cells.[6]
-
Direct Oncolysis: The compound also directly induces tumor cell death through oncolysis.[7]
The signaling pathways activated by both compounds converge on the PKC family, which in turn can activate downstream pathways such as the MAPK/ERK pathway.
References
- 1. karger.com [karger.com]
- 2. Portico [access.portico.org]
- 3. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the PKC-isotypes alpha, beta 1, gamma, delta and epsilon by phorbol esters of different biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Use of the Intratumoural Anticancer Drug Tigilanol Tiglate in Two Horses [frontiersin.org]
- 6. Tigilanol tiglate is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncology - Human - QBiotics [qbiotics.com]
A Comparative Guide to Differential Gene Expression: Phorbol 12-Tiglate vs. PMA Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential gene expression and signaling pathways activated by Phorbol 12-tiglate and the widely studied phorbol ester, Phorbol 12-myristate 13-acetate (PMA). While direct comparative transcriptomic data is limited, this document synthesizes available research on these compounds and their close analogs to offer insights into their distinct biological impacts.
Phorbol esters are invaluable tools in biomedical research for their ability to potently activate Protein Kinase C (PKC), a family of enzymes pivotal to numerous cellular processes including proliferation, differentiation, and apoptosis.[1][2] Variations in the ester groups at the C12 and C13 positions of the phorbol backbone significantly influence their binding affinity for PKC isozymes and, consequently, their downstream signaling and gene expression profiles.[3][4][5] This guide will delve into the known effects of this compound, with inferences from its close structural analog Tigilanol tiglate (EBC-46), and contrast them with the well-documented activities of PMA.
Data Presentation: Comparative Effects on Gene Expression and Cellular Processes
Due to the absence of direct comparative high-throughput sequencing studies, this table summarizes the known effects of this compound (and its analog Tigilanol tiglate) and PMA on key genes and cellular processes, compiled from various studies.
| Feature | This compound / Tigilanol tiglate | Phorbol 12-myristate 13-acetate (PMA) |
| Primary Molecular Target | Protein Kinase C (PKC) isozymes[1] | Protein Kinase C (PKC) isozymes[6][7][8] |
| Key Signaling Pathways Activated | PKC-dependent pathways, induction of localized inflammatory response[9] | PKC, MAPK/ERK, p38 MAPK, NF-κB[6] |
| Reported Effects on Gene Expression | Upregulation of genes associated with inflammation, immune response, and apoptosis.[10][11][12] Secretome analysis of Tigilanol tiglate-treated cells showed changes in proteins like Nectin-1 and NGFRp75/TNFR16.[13] | Potent modulator of gene expression, affecting genes involved in cell cycle control (e.g., downregulation of c-myc, upregulation of c-jun, c-fms), differentiation, and inflammation (e.g., IL-1β).[6][7][8] |
| Cellular Outcomes | Anti-tumor activity, induction of hemorrhagic necrosis of tumors, wound-healing properties.[9][13] | Induction of differentiation in various cell lines (e.g., myeloid leukemia cells), tumor promotion, pro-inflammatory effects.[2][6] |
| PKC Isoform Specificity | Structure-activity relationships suggest differential binding to PKC isotypes.[3] | Binds to and activates conventional and novel PKC isoforms. |
Experimental Protocols
This section outlines a generalized protocol for a comparative differential gene expression analysis of this compound and PMA treatment.
Objective: To identify and compare the transcriptomic changes induced by this compound and PMA in a selected cell line.
Materials:
-
Cell line of interest (e.g., human myeloid leukemia U937 cells)
-
Cell culture medium and supplements
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix and primers for validation
-
Next-generation sequencing (NGS) platform and reagents
Methodology:
-
Cell Culture and Treatment:
-
Culture the chosen cell line under standard conditions to 80% confluency.
-
Seed cells into multi-well plates at a predetermined density.
-
Treat cells with optimized concentrations of this compound, PMA, or vehicle control for a specified time course (e.g., 6, 12, 24 hours). The optimal concentration and time should be determined by preliminary dose-response and time-course experiments assessing cell viability and a known downstream marker of PKC activation.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Perform DNase I treatment to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit).
-
Perform paired-end sequencing on an appropriate NGS platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the treatment groups (this compound vs. control, PMA vs. control, and this compound vs. PMA).
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes to identify the biological processes and signaling pathways affected by each treatment.
-
-
Validation of Differentially Expressed Genes:
-
Validate the expression of a subset of key differentially expressed genes using quantitative real-time PCR (qPCR).
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the known and inferred signaling pathways activated by this compound (represented by its analog Tigilanol tiglate) and PMA.
Caption: Signaling pathways of PMA and this compound.
Experimental Workflow
The diagram below outlines the general workflow for a comparative gene expression study.
Caption: Experimental workflow for comparative transcriptomics.
References
- 1. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural anatomy of Protein Kinase C C1 domain interactions with diacylglycerol and other agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of phorbol ester on signaling and gene expression in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential responsiveness to phorbol esters correlates with differential expression of protein kinase C in KG-1 and KG-1a human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of distinct protein kinase C isozymes by phorbol esters: correlation with induction of interleukin 1 beta gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scitechdaily.com [scitechdaily.com]
- 9. Identification of Gene Biomarkers for Tigilanol Tiglate Content in Fontainea picrosperma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [research.usc.edu.au]
- 11. Identification of Gene Biomarkers for Tigilanol Tiglate Content in Fontainea picrosperma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tumor-Promoting Activity: A Comparative Analysis of Phorbol 12-tiglate and Non-Promoting Esters
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tumor-promoting phorbol ester, Phorbol 12-tiglate, against non-promoting phorbol esters. This analysis is supported by experimental data and detailed methodologies to aid in the validation of tumor-promoting activity.
Phorbol esters are a class of naturally occurring compounds known for their potent biological activities, including tumor promotion. This activity is intrinsically linked to their ability to activate Protein Kinase C (PKC), a crucial enzyme in cellular signaling pathways. However, not all phorbol esters are created equal. Subtle structural differences, particularly in the ester groups at the C-12 and C-13 positions, dramatically influence their tumor-promoting capabilities.
This guide focuses on this compound, a known tumor promoter, and contrasts its activity with non-promoting esters, such as 12-deoxyphorbol esters like prostratin (12-deoxyphorbol 13-acetate). While both can activate PKC, their downstream cellular effects diverge significantly, leading to vastly different outcomes in carcinogenesis models.
Comparative Analysis of Tumor-Promoting Activity
The most definitive method for assessing tumor-promoting activity is the two-stage mouse skin carcinogenesis model. This assay involves the application of a sub-carcinogenic dose of an initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA), followed by repeated applications of the test compound (the promoter). The development of skin papillomas is then quantified over time.
| Compound Class | Tumor Incidence (%) | Average Papillomas per Mouse | Reference Compound |
| Potent Tumor Promoter | 97-100% | >15 | Phorbol 12-myristate 13-acetate (PMA) |
| Non-Promoting Ester | 40-47% (when co-administered with PMA) | <5 (when co-administered with PMA) | Prostratin, 12-deoxyphorbol 13-phenylacetate (dPP) |
Table 1: Comparative tumor-promoting activity of phorbol esters in a two-stage mouse skin carcinogenesis model. Data is synthesized from studies using the potent promoter PMA as a benchmark for the activity of this compound, and prostratin/dPP as examples of non-promoting esters. The data for non-promoting esters reflects their inhibitory effect on PMA-induced tumor promotion[1].
Key Biomarkers of Tumor Promotion
Beyond papilloma formation, several biochemical and physiological markers are indicative of tumor-promoting activity. These include the induction of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, as well as skin inflammation (edema) and epidermal hyperplasia.
| Parameter | This compound (and potent promoters) | Non-Promoting Esters (e.g., Prostratin) |
| Ornithine Decarboxylase (ODC) Activity | Strong induction | Weak or no induction; can inhibit induction by potent promoters[2] |
| Skin Inflammation (Edema) | Potent induction | Weak or partial induction[2] |
| Epidermal Hyperplasia | Sustained and pronounced induction | Weak or transient induction; can inhibit induction by potent promoters[1][2] |
Table 2: Comparison of key biomarkers of tumor promotion induced by different classes of phorbol esters.
Signaling Pathways and Mechanism of Action
Phorbol esters exert their effects by mimicking the endogenous signaling molecule diacylglycerol (DAG), leading to the activation of PKC isozymes. Activated PKC then phosphorylates a cascade of downstream targets, influencing cellular processes like proliferation, differentiation, and inflammation. The sustained and potent activation of specific PKC isoforms by tumor-promoting phorbol esters is thought to be a key driver of their carcinogenic effects. Downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, are subsequently activated, further contributing to cell proliferation and survival.
Experimental Protocols
Two-Stage Mouse Skin Carcinogenesis Assay
This protocol is a standard in vivo method to determine the tumor-promoting potential of a substance.
Materials:
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
Acetone (vehicle)
-
Test compounds (this compound, non-promoting phorbol ester)
-
Female SENCAR or CD-1 mice (6-8 weeks old)
Procedure:
-
Initiation: The dorsal skin of the mice is shaved. After 2 days, a single topical dose of DMBA (e.g., 10 nmol in 200 µl acetone) is applied to the shaved area.
-
Promotion: One week after initiation, the promotion phase begins. The test compound (e.g., 5-10 nmol of phorbol ester in 200 µl acetone) is applied topically to the same area twice a week for at least 20 weeks. A control group receives only the vehicle (acetone).
-
Observation and Data Collection: Mice are observed weekly, and the number of papillomas is recorded. A papilloma is defined as a lesion with a diameter of at least 1 mm that persists for at least one week.
-
Data Analysis: The results are expressed as:
-
Tumor incidence: The percentage of mice in a group with at least one papilloma.
-
Tumor multiplicity: The average number of papillomas per mouse.
-
Tumor latency: The time in weeks to the appearance of the first papilloma.
-
Ornithine Decarboxylase (ODC) Activity Assay
This assay measures the activity of ODC, a key enzyme induced by tumor promoters.
Materials:
-
Test compounds
-
[1-¹⁴C]-L-ornithine
-
Epidermal homogenization buffer
-
Scintillation counter
Procedure:
-
Treatment: Apply the test compound topically to the shaved dorsal skin of mice.
-
Tissue Preparation: At the time of peak ODC induction (typically 4-6 hours after treatment), sacrifice the mice and excise the treated skin. Separate the epidermis from the dermis by heat treatment.
-
Homogenization: Homogenize the epidermis in a suitable buffer to prepare a cytosolic extract.
-
Enzyme Assay: Incubate the cytosolic extract with [1-¹⁴C]-L-ornithine. The ODC in the extract will catalyze the decarboxylation of ornithine, releasing ¹⁴CO₂.
-
Measurement: Trap the released ¹⁴CO₂ and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the ODC activity and express it as pmol of CO₂ released per mg of protein per hour.
Measurement of Skin Inflammation (Edema) and Epidermal Hyperplasia
These physiological parameters are hallmarks of the inflammatory and proliferative responses to tumor promoters.
Procedure for Edema:
-
Apply the test compound topically.
-
At various time points after application, measure the thickness of the ear or a fold of dorsal skin using a micrometer. An increase in thickness compared to vehicle-treated controls indicates edema.
Procedure for Epidermal Hyperplasia:
-
Apply the test compound topically, often in multiple doses over several days.
-
Sacrifice the mice and excise the treated skin.
-
Fix the skin samples in formalin, embed in paraffin, and prepare histological sections.
-
Stain the sections with hematoxylin and eosin.
-
Measure the thickness of the interfollicular epidermis using a microscope with a calibrated eyepiece. An increase in epidermal thickness is indicative of hyperplasia.
Conclusion
The validation of a phorbol ester's tumor-promoting activity relies on a multi-faceted approach. While this compound, like other potent phorbol esters, consistently induces papilloma formation, robustly stimulates ODC activity, and causes significant skin inflammation and hyperplasia, non-promoting esters such as prostratin fail to elicit these responses to the same degree and can even antagonize the effects of potent promoters. This stark contrast in biological activity, despite a shared primary molecular target in PKC, underscores the critical role of specific structural features in determining the ultimate carcinogenic potential of phorbol esters. The experimental protocols detailed in this guide provide a framework for researchers to objectively assess and compare the tumor-promoting capabilities of various phorbol esters.
References
- 1. Nonpromoting 12-deoxyphorbol 13-esters inhibit phorbol 12-myristate 13-acetate induced tumor promotion in CD-1 mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostratin, a nonpromoting phorbol ester, inhibits induction by phorbol 12-myristate 13-acetate of ornithine decarboxylase, edema, and hyperplasia in CD-1 mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Crossroads: A Comparative Guide to Antibody Cross-Reactivity in Phorbol 12-Tiglate Signaling Studies
For researchers, scientists, and drug development professionals investigating the intricate signaling pathways activated by Phorbol 12-tiglate and other phorbol esters, the specificity of the antibodies used is paramount. This guide provides a comparative analysis of commercially available antibodies, focusing on their cross-reactivity within the Protein Kinase C (PKC) family, key players in this signaling cascade. Accompanied by detailed experimental protocols and pathway diagrams, this resource aims to facilitate the selection of the most appropriate reagents for unambiguous and reproducible results.
This compound, a diterpene ester, exerts its biological effects primarily through the activation of Protein Kinase C (PKC) isozymes. These kinases, in turn, phosphorylate a multitude of downstream targets, initiating signaling cascades that regulate diverse cellular processes, including proliferation, differentiation, and apoptosis. Given the high degree of homology among PKC isoforms, the potential for antibody cross-reactivity presents a significant challenge in dissecting the specific roles of each isozyme in this compound-mediated signaling.
Comparative Analysis of Anti-PKC Antibody Specificity
The selection of highly specific antibodies is critical for accurately attributing signaling events to individual PKC isoforms. Below is a summary of commonly used antibodies and their reported cross-reactivity profiles based on available data. Researchers are strongly encouraged to perform in-house validation for their specific experimental context.
| Antibody Target | Vendor & Cat. No. | Host | Reported Specificity & Cross-Reactivity | Applications |
| PKCα | Cell Signaling Technology #2056 | Rabbit | Detects endogenous levels of total PKCα protein. Does not cross-react with other PKC isoforms.[1] | Western Blot, Immunoprecipitation |
| Santa Cruz Biotechnology sc-8393 | Mouse | Specific for PKC-α. Does not cross-react with other PKC isoforms.[2] | Western Blot | |
| PKCβI | Abcam ab195039 | Rabbit | Specific for PKC-β1. Does not cross-react with other PKC isoforms.[2] | Western Blot |
| PKCβII | Santa Cruz Biotechnology sc-13149 | Mouse | Specific for PKC-β2. Does not cross-react with other PKC isoforms.[2] | Western Blot |
| PKCδ | Cell Signaling Technology #9616S | Rabbit | Recognizes endogenous levels of total PKCδ protein. Does not cross-react with other PKC isoforms.[2] | Western Blot |
| PKCε | Cell Signaling Technology #2683 | Rabbit | Shows cross-reactivity with PKC-η.[2] | Western Blot |
| LS Bio LS-C172661 | Mouse | Shows cross-reactivity with PKC-η.[2] | Western Blot | |
| PKCη | Novus Biologicals NSB969 | Rabbit | Specific for PKC-η. Does not cross-react with other PKC isoforms.[2] | Western Blot |
| PKCθ | Cell Signaling Technology #13643 | Rabbit | Specific for PKC-θ. Does not cross-react with other PKC isoforms.[2] | Western Blot |
| Pan-PKC | Santa Cruz Biotechnology sc-17769 | Mouse | Recognizes PKCα, PKCβ, and PKCγ isoforms.[3][4] | Western Blot, Immunoprecipitation, Immunofluorescence, Immunohistochemistry, ELISA |
Visualizing the this compound Signaling Cascade
The following diagram illustrates the central role of PKC activation in the signaling pathway initiated by phorbol esters like this compound.
Experimental Protocols for Antibody Validation
To ensure the specificity of antibodies used in this compound signaling studies, rigorous validation is essential. The following are detailed protocols for key validation experiments.
Western Blotting
This technique is fundamental for confirming antibody specificity by detecting a single band at the expected molecular weight of the target protein.
Protocol:
-
Lysate Preparation: Lyse cells treated with or without this compound in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PKCα) at the recommended dilution overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: A specific antibody should detect a single band at the correct molecular weight for the target protein.
Immunoprecipitation (IP)
IP is used to isolate a specific protein from a complex mixture, which can then be analyzed by Western blotting to confirm the identity and specificity of the antibody-antigen interaction.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates as described for Western Blotting.
-
Pre-clearing: (Optional) Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-PKCδ) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[5][6][7][8]
-
Washes: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated protein from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using the same or a different antibody against the target protein.
Peptide Competition Assay
This assay is a powerful method to confirm the specificity of an antibody for its target epitope.
Protocol:
-
Antibody-Peptide Incubation: Pre-incubate the primary antibody with a molar excess of the immunizing peptide for 1-2 hours at room temperature.[9][10][11] In a parallel control tube, incubate the same amount of antibody with a control, non-related peptide or buffer alone.[9][10][12]
-
Western Blotting: Perform Western blotting as described above, using the pre-incubated antibody mixtures as the primary antibody solutions.
-
Analysis: The specific band corresponding to the target protein should be significantly reduced or absent in the lane where the antibody was pre-incubated with the immunizing peptide, as compared to the control lane.[13] This indicates that the antibody's binding to the target protein is specific to the epitope represented by the peptide.
By employing a combination of these validation techniques and carefully selecting antibodies with minimal cross-reactivity, researchers can confidently delineate the specific roles of PKC isoforms in the complex signaling network activated by this compound. This rigorous approach is essential for advancing our understanding of these pathways and for the development of targeted therapeutics.
References
- 1. PKC-alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. biocompare.com [biocompare.com]
- 4. Anti-PKC antibody (ab19031) | Abcam [abcam.com]
- 5. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 6. Immunoprecipitation Procedure [sigmaaldrich.com]
- 7. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 8. ptglab.com [ptglab.com]
- 9. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 10. Blocking Peptide Competition Protocol (BPCP) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 11. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Peptide Competition Protocol: Novus Biologicals [novusbio.com]
Safety Operating Guide
Navigating the Safe Disposal of Phorbol 12-tiglate: A Procedural Guide
For researchers, scientists, and drug development professionals handling Phorbol 12-tiglate, a potent phorbol ester, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous nature, stringent protocols must be followed to mitigate risks of exposure and contamination. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with standard laboratory safety practices for highly toxic and potentially carcinogenic compounds.
Hazard Profile of Phorbol Esters
This compound and its analogs are classified as hazardous materials, exhibiting acute toxicity and other significant health risks. The following table summarizes the key hazard information based on available safety data for similar phorbol esters.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed[1][2] |
| Acute Toxicity, Dermal | H310 | Fatal in contact with skin[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation[2] |
| Carcinogenicity | H351 | Suspected of causing cancer[1] |
Proper Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final waste pickup.
Detailed Disposal Protocol
The following step-by-step protocol provides detailed methodologies for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Handling Precautions:
-
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment:
-
Wear a standard laboratory coat that is fully buttoned.
-
Use chemical safety goggles to protect the eyes.
-
Wear two pairs of chemical-resistant nitrile gloves. Change gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
2. Waste Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and sealable hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and all relevant hazard warnings (e.g., "Acutely Toxic," "Carcinogen").
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
3. Decontamination of Work Surfaces and Equipment:
-
All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.
-
Wipe down surfaces and equipment with a suitable solvent such as isopropanol or ethanol.
-
All materials used for decontamination (e.g., wipes, paper towels) must be disposed of as hazardous solid waste in the designated container.
4. Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, secure hazardous waste accumulation area away from incompatible materials.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and in consultation with your EHS department. Always refer to the specific Safety Data Sheet (SDS) for the compound you are using for the most accurate and comprehensive information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
